2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid
Descripción
BenchChem offers high-quality 2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-(6-amino-9-benzylpurin-8-yl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-9(14(21)22)23-15-19-11-12(16)17-8-18-13(11)20(15)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,21,22)(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDVMCMHDZFAKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NC2=C(N=CN=C2N1CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Rationale: The Stereochemical Impact of C8-Thio Substitution
An in-depth technical analysis of the structure-activity relationship (SAR) of 8-thiopurine derivatives requires a fundamental understanding of how atomic-level modifications at the C8 position dictate global molecular conformation, target selectivity, and metabolic stability. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between synthetic methodology, stereochemical causality, and biological efficacy.
The purine scaffold is a privileged pharmacophore in drug discovery, mimicking endogenous nucleotides to engage kinases, polymerases, and ecto-nucleotidases. However, unmodified purine nucleosides predominantly adopt an anti conformation around the glycosidic bond, which is optimal for Watson-Crick base pairing.
Introducing a bulky sulfur atom at the C8 position (yielding 8-thiopurines) fundamentally rewires this stereochemical preference. Due to severe steric repulsion between the C8-sulfur atom and the 4'-oxygen atom of the ribose/deoxyribose ring in the anti state, 8-thiopurine analogues are thermodynamically driven to preferentially adopt the syn conformation[1][2].
Causality in SAR: This conformational locking is not a synthetic artifact; it is a deliberate design strategy. By forcing the syn conformation, the Watson-Crick face is sterically shielded, while the Hoogsteen face is exposed[1]. This altered hydrogen-bonding presentation prevents off-target incorporation by native polymerases while creating a highly specific vector for engaging allosteric pockets in target enzymes (e.g., NPP1) or forming unique DNA/RNA structural motifs (e.g., G-tetrads)[3].
Fig 1: Thermodynamic shift of purines from anti to syn conformation via C8-thio substitution.
SAR Landscape across Therapeutic Targets
Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1)
NPP1 is a membrane-bound enzyme that hydrolyzes extracellular nucleotides, playing a critical role in bone mineralization, insulin resistance, and the progression of glioblastomas[4]. SAR studies on thioacetamide-linked purine derivatives reveal that the C8-thio linkage is critical for orienting the purine core within the NPP1 active site. While initial imidazo[4,5-b]pyridine hits showed moderate activity ( Ki = 217 nM), transitioning to an 8-thiopurine scaffold significantly enhanced potency, yielding Ki values as low as 44.2 nM[4]. The sulfur atom acts as a flexible, electron-rich hinge that allows the dimethoxyphenyl tail to optimally occupy the hydrophobic accessory pocket of NPP1.
Anticancer Activity and Cytotoxicity
In oncology, 8-substituted purines act as fraudulent nucleotides or kinase inhibitors. Di-substituted purines (e.g., piperazine-linked 8-thiopurines) exhibit broad-spectrum cytotoxicity against Huh7 (liver), HCT116 (colon), and MCF7 (breast) cell lines[5]. The lipophilicity of the substituent attached to the sulfur (e.g., long-chain alkyls like decyldithio groups) directly correlates with cell membrane permeability, enhancing intracellular accumulation and subsequent cell cycle arrest[6].
Oligonucleotide Probes and Photochemical Switching
8-Thio-2'-deoxyguanosine (SdG) is utilized as a stable isostere for the highly oxidizable promutagen 8-oxo-2'-deoxyguanosine (OdG). Because SdG mimics the steric bulk of OdG without the oxidative instability, it is an ideal probe for studying the activity of MUTYH DNA repair glycosylases[3]. Furthermore, functionalizing the 8-thiol with a photolabile 6-nitroveratryl (NV) group creates a light-responsive nucleotide. UV irradiation cleaves the NV group, triggering a dynamic shift in the hydrogen-bonding pattern that can alter base recognition from guanine to adenine on demand[1].
Quantitative SAR Data Summary
The following table synthesizes the structure-activity relationship metrics for key 8-thiopurine derivatives across different biological targets.
| Compound Class / Modification | Target / Cell Line | Biological Activity ( IC50 / Ki ) | Mechanistic Role |
| 8-Thiopurine thioacetamides | NPP1 (Ecto-nucleotidase) | Ki : 44.2 nM – 281 nM | Competitive inhibitor; sulfur hinge enables hydrophobic pocket binding[4]. |
| Di-substituted 8-thiopurines | Huh7, HCT116, MCF7 | IC50 : 0.05 μM – 21.8 μM | Cytotoxic agent; disrupts nucleic acid synthesis and induces apoptosis[5]. |
| 6-(4-Phenoxyphenyl)purines | Huh7 (Hepatocellular) | IC50 : 5.4 μM | Superior cytotoxicity compared to 5-FU; C6/C8 synergy drives activity[7]. |
| 8-Thio-2'-deoxyguanosine (SdG) | DNA Duplex Stability | Tm : ~60°C (LNA SSOs) | Structural probe; mimics 8-oxo-dG base-pairing preferences[1][3]. |
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, where each step contains an internal quality control checkpoint.
Protocol 1: Synthesis of 8-Alkylthio Purine Nucleosides
Causality: Direct thiolation of purines is inefficient. We utilize an 8-bromo intermediate, which undergoes facile nucleophilic aromatic substitution ( SNAr ) with a protected thiol. 2-(Trimethylsilyl)ethanethiol (TMSE-SH) is chosen because it prevents premature disulfide formation and can be cleanly removed using fluoride ions[3][8].
-
Bromination: Treat the starting purine nucleoside with N-bromosuccinimide (NBS) in DMF to yield the 8-bromo derivative. Validation: TLC will show a distinct non-polar shift; LC-MS confirms the M+2 isotope pattern characteristic of bromine.
-
Thiolation: React the 8-bromo purine with TMSE-SH (1.5 eq) and K2CO3 in DMF at 80°C for 4 hours. Validation: The disappearance of the starting material and the appearance of a new peak with a strong trimethylsilyl (TMS) signal (~0 ppm) in 1H -NMR confirms substitution.
-
Deprotection: Treat the TMSE-protected 8-thiopurine with Tetrabutylammonium fluoride (TBAF) in THF. Causality: The highly fluorophilic silicon atom is attacked, driving the elimination of ethylene and yielding the free thiolate. Validation: The complete loss of the TMS signal in NMR validates quantitative deprotection[3].
-
S-Alkylation: React the free thiol with the desired alkyl halide (e.g., for SAR diversification) in the presence of a mild base (TEA)[8].
Fig 2: Self-validating synthetic workflow for the generation of 8-thiopurine derivatives.
Protocol 2: Biochemical Evaluation (NPP1 Colorimetric Assay)
Causality: To evaluate the Ki of synthesized 8-thiopurines against NPP1, we use p-nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP) as an artificial substrate. Upon enzymatic cleavage by NPP1, p-nitrophenolate is released, which absorbs strongly at 400 nm. This provides a continuous, self-validating kinetic readout of enzyme activity[4].
-
Assay Setup: In a 96-well plate, combine 50 mM Tris-HCl buffer (pH 8.5), 1 mM CaCl2 , 0.1 mM ZnCl2 , and the 8-thiopurine inhibitor at varying concentrations (1 nM to 10 μM).
-
Enzyme Addition: Add purified human NPP1 enzyme and incubate for 10 minutes at 37°C to allow equilibrium binding.
-
Reaction Initiation: Add p-Nph-5'-TMP (substrate) to a final concentration of 400 μM.
-
Kinetic Readout: Immediately monitor the absorbance at 400 nm using a microplate reader for 15 minutes. Validation: The linear phase of the absorbance curve represents the initial velocity ( V0 ).
-
Data Analysis: Plot V0 against inhibitor concentration and fit to the Cheng-Prusoff equation to derive the Ki value[4].
Conclusion
The C8 position of the purine ring is not merely a site for structural decoration; it is a stereochemical switch. The transition from an anti to a syn conformation induced by 8-thio substitution provides a robust mechanism to engineer target selectivity, whether designing potent NPP1 inhibitors, overcoming multidrug resistance in cancer cell lines, or developing light-responsive DNA probes. By coupling rigorous synthetic protocols with precise biochemical assays, researchers can systematically exploit the unique SAR of 8-thiopurines to drive next-generation drug discovery.
References
- Synthesis of Acyclic Nucleoside and Nucleotide Analogs Derived
- Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review, RSC Publishing,
- Imidazopyridine- and Purine-Thioacetamide Derivatives: Potent Inhibitors of Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1), Journal of Medicinal Chemistry,
- Oligonucleotide Incorporation of 8-Thio-2'-deoxyguanosine, Organic Letters,
- Photoinduced changes in hydrogen bonding patterns of 8-thiopurine nucleobase analogues in a DNA strand, Organic & Biomolecular Chemistry,
- RNA–protein crosslinking to AMP residues at internal positions in RNA with a new photocrosslinking
- Comparative Analysis of 6-(Decyldithio)-1H-purin-2-amine and Other Purine Analogs: A Guide for Researchers, Benchchem,
- Purine derivatives as potent anticancer agents: a comprehensive review, ResearchG
Sources
- 1. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 2. RNA–protein crosslinking to AMP residues at internal positions in RNA with a new photocrosslinking ATP analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CCCC 2000, Volume 65, Issue 11, Abstracts pp. 1698-1712 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
In Vitro Biological Activity of Substituted Purine Compounds: A Technical Guide to Kinase Inhibition Profiling
Executive Summary
The purine scaffold is a universally recognized "privileged structure" in medicinal chemistry. Because purines inherently mimic the adenine ring of adenosine triphosphate (ATP), substituted purine derivatives are exceptionally effective at competitively binding the ATP-binding pocket of various kinases and metabolic enzymes. This technical whitepaper explores the mechanistic rationale behind purine substitution patterns, summarizes the quantitative in vitro biological activity of key derivatives, and provides field-proven, self-validating experimental protocols for evaluating novel purine-based drug candidates.
Mechanistic Rationale: The Purine Scaffold as an ATP Mimetic
The biological activity of substituted purines is dictated by their ability to hijack the highly conserved ATP-binding cleft of target kinases. By systematically modifying the C-2, C-6, and N-9 positions of the purine ring, researchers can fine-tune both binding affinity and kinase selectivity 1.
-
C-6 Substitutions: Modifications at the C-6 position (e.g., benzylamino or anilino groups) are critical for anchoring the molecule. These groups typically form essential hydrogen bonds with the backbone amides of the kinase hinge region, mimicking the interactions of the adenine N6 amino group.
-
C-2 Substitutions: The C-2 position generally points toward the solvent-exposed region or the ribose-binding pocket. Introducing bulky or alkynylated groups here can drastically enhance selectivity. For example, C-2 alkynylated purines have demonstrated highly potent inhibition of CDK1/Cyclin B complexes 2.
-
N-9 Substitutions: Alkylation or arylation at N-9 directs the scaffold deeper into the hydrophobic pocket of the kinase, restricting rotational freedom and locking the inhibitor into its bioactive conformation.
Logical relationship of purine substitutions and target kinase inhibition.
Quantitative Profiling of Key Purine Derivatives
The versatility of the purine scaffold has led to the development of numerous first-in-class inhibitors. The table below summarizes the in vitro biological activity of representative substituted purines against their primary targets.
| Compound | Target Enzyme | In Vitro Activity (IC₅₀) | Key Structural Feature |
| Roscovitine (CYC202) | CDK2 / Cyclin E | 0.10 µM 3 | 2,6,9-trisubstituted purine |
| Roscovitine (CYC202) | AKR1C3 | 2.2 µM 4 | Broad-range purine analog |
| Purvalanol A | AKR1C3 | 6.6 µM 4 | C-6 anilino substitution |
| Compound 4e | CDK1 / Cyclin B | 60 nM 2 | C-2 alkynyl substitution |
| Compound 6e | MLK3 | 628.8 nM 5 | Purine-based PGK1 scaffold |
| TNP | IP6K1 | 12.0 µM 6 | N2, N6-disubstituted purine |
In Vitro Assay Selection & Causality
To rigorously validate the biological activity of a purine derivative, a self-validating system comprising both biochemical and phenotypic assays must be employed.
Biochemical Kinase Assays (ADP-Glo)
The Causality: Traditional kinase assays rely on radioactive ³²P-ATP, which poses safety hazards and limits high-throughput screening. The ADP-Glo assay is chosen because it universally measures kinase activity by quantifying the ADP produced during the phosphorylation event 6. Because substituted purines are ATP-competitive, directly measuring ATP depletion/ADP generation provides a highly sensitive, target-agnostic readout.
Cellular Viability Assays (Target Engagement)
The Causality: A compound may exhibit a single-digit nanomolar IC₅₀ in a biochemical assay but fail entirely in cellulo. This is often due to poor membrane permeability or the inability to compete with high intracellular ATP concentrations (typically 1–5 mM). Cellular assays (e.g., MTT or CellTiter-Glo) are mandatory to prove that the biochemical inhibition translates into the desired phenotypic effect, such as cell cycle arrest or apoptosis 7.
Self-Validating Experimental Protocols
Protocol A: Universal Kinase Inhibition Assay (ADP-Glo)
This protocol ensures high signal-to-noise ratios and accurate IC₅₀ determinations for ATP-competitive purine inhibitors.
Step 1: Kinase Reaction Setup
-
Prepare a 384-well plate. Add the target kinase (e.g., CDK2) and the specific substrate to the reaction buffer.
-
Add the substituted purine compound in a 10-point dose-response titration.
-
Critical Causality Step: Initiate the reaction by adding ATP at exactly its apparent Michaelis constant ( Km ). Why? If ATP is saturated, it will outcompete the purine derivative, artificially masking its inhibitory potency and shifting the IC₅₀ curve to the right 6. Incubate for 60 minutes at room temperature.
Step 2: ATP Depletion 4. Add an equal volume of ADP-Glo Reagent to the reaction. 5. Critical Causality Step: Incubate for 40 minutes. This reagent selectively degrades all unconsumed ATP. This eliminates background noise, ensuring that subsequent luminescence is strictly derived from the ADP generated by the kinase.
Step 3: Kinase Detection & Readout 6. Add the Kinase Detection Reagent. This converts the pure ADP back into ATP, which is immediately utilized by a coupled luciferase/luciferin reaction to generate light. 7. Measure luminescence using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Step-by-step experimental workflow of the ADP-Glo kinase assay.
Protocol B: Cellular Viability and Target Engagement
To validate that the purine compound effectively crosses the cell membrane and exerts biological activity:
-
Cell Seeding: Seed cancer cell lines (e.g., HCT116 or HT29) at 5,000 cells/well in a 96-well plate. Incubate overnight.
-
Compound Treatment: Treat cells with the purine derivative at concentrations flanking the biochemical IC₅₀ (e.g., 0.1 µM to 50 µM).
-
Phenotypic Readout: After 72 hours, assess cell viability using MTT or CellTiter-Glo.
-
Mechanistic Validation: To prove the cell death is driven by the intended target (e.g., CDK inhibition), lyse a parallel set of treated cells and perform a Western blot for downstream markers like phosphorylated Retinoblastoma (Rb) protein 3. A dose-dependent decrease in p-Rb confirms intracellular target engagement.
References
- Roscovitine and purvalanol A effectively inhibit aldo-keto reductase 1C3 (AKR1C3) in vitro and synergistically potentiate cytotoxic effect of daunorubicin.Longdom Publishing.
- Roscovitine in cancer and other diseases.PMC - NIH.
- The Cyclin-dependent Kinase Inhibitor CYC202 (R-Roscovitine)
- Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors.
- Cyclin-Dependent Kinase Inhibition by New C-2 Alkynylated Purine Derivatives and Molecular Structure of a CDK2−Inhibitor Complex.
- Development of a homogenous high-throughput assay for inositol hexakisphosph
- Discovery of Novel Purine Derivatives as Potent and Orally Bioavailable PGK1 Inhibitors for the Treatment of Inflammatory Bowel Disease.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. longdom.org [longdom.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of a homogenous high-throughput assay for inositol hexakisphosphate kinase 1 activity | PLOS One [journals.plos.org]
- 7. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Antiproliferative Architecture of 9-Deazapurine Derivatives: Mechanisms, Synthesis, and Clinical Translation
Executive Summary
The pursuit of novel chemotherapeutics frequently relies on the principle of bioisosterism. Among the most promising scaffolds in modern medicinal chemistry are 9-deazapurines (pyrrolo[3,2-d]pyrimidines). Unlike their naturally occurring 7-deazapurine counterparts, 9-deazapurines are purely synthetic constructs. This unique structural deviation—replacing the nitrogen at position 9 of the purine ring with a carbon atom—confers exceptional enzymatic stability while retaining the ability to mimic endogenous purines. This technical guide explores the mechanistic pathways, structure-activity relationships (SAR), and validated experimental protocols driving the antiproliferative efficacy of 9-deazapurine derivatives.
Mechanistic Pathways of Antiproliferative Activity
The cytostatic and cytotoxic properties of 9-deazapurines are not monolithic; they operate through a polypharmacological network depending on their specific functionalization.
Purine Nucleoside Phosphorylase (PNP) Inhibition
One of the most clinically validated targets for 9-deazapurines (specifically 9-deazahypoxanthines) is Purine Nucleoside Phosphorylase (PNP). By acting as transition-state analogs, these derivatives bind to PNP with picomolar affinity. The causality of cell death here is highly specific to T-cells: PNP inhibition prevents the degradation of deoxyguanosine, leading to the intracellular accumulation of deoxyguanosine triphosphate (dGTP). Elevated dGTP allosterically inhibits ribonucleotide reductase (RNR), starving the cell of dCTP and dTTP, which halts DNA synthesis and triggers apoptosis [4].
Caption: Mechanistic pathway of 9-deazapurine-mediated PNP inhibition leading to T-cell apoptosis.
Reversal of Multidrug Resistance via ABC Transporter Inhibition
A critical hurdle in oncology is multidrug resistance (MDR), driven by ATP-binding cassette (ABC) efflux pumps. Recent structural optimizations have identified 9-deazapurines as broad-spectrum inhibitors of P-glycoprotein (P-gp), Multidrug Resistance-Associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP) [2]. By binding to the transmembrane domains of these transporters, 9-deazapurines prevent the ATP hydrolysis required for the efflux of primary chemotherapeutics (like daunorubicin or SN-38), thereby restoring intracellular drug concentrations to lethal thresholds.
Caption: 9-deazapurines block ABC transporters, reversing multidrug resistance and restoring drug efficacy.
Kinase Inhibition and Cell Cycle Arrest
Substitutions at the N5 and C7 positions of the pyrrolo[3,2-d]pyrimidine scaffold dictate kinase selectivity. For instance, C7-halogenated derivatives (particularly iodinated variants) exhibit profound antiproliferative effects by inducing robust apoptosis and concomitant G2/M cell cycle arrest in triple-negative breast cancer models (e.g., MDA-MB-231) [5]. Furthermore, N5-substituted derivatives have shown promising single-digit micromolar efficacy against leukemia cell lines by disrupting critical intracellular signaling cascades [3].
Structure-Activity Relationship (SAR) & Quantitative Data
The antiproliferative potency of 9-deazapurines is highly tunable. The conjugation of 9-deazapurines with L-ascorbic acid (ASA) has yielded compounds with potent cytostatic effects against malignant cell lines (CEM/0, HeLa, L1210/0) while sparing normal murine fibroblasts, indicating a favorable therapeutic index [1]. Additionally, complexation of 9-deazahypoxanthines with Gold(I) yields agents that inhibit thioredoxin reductase (TrxR), merging antitumor and anti-inflammatory modalities [4].
Table 1: Comparative Antiproliferative Activity of Key 9-Deazapurine Derivatives
| Compound Class | Specific Derivative | Target Cell Line | IC50 (µM) | Primary Mechanism of Action |
| L-Ascorbic Acid Conjugate | 2,6-dimethoxy-9-deazapurine-ASA (13) | CEM/0 | 4.1 ± 1.8 | Cytostatic / Oxidative Stress |
| L-Ascorbic Acid Conjugate | 9-deazahypoxanthine-ASA (15) | HeLa | 5.6 ± 1.3 | Cytostatic / Oxidative Stress |
| N5-Substituted Pyrrolo[3,2-d]pyrimidine | Compound 10 | CCRF-CEM | 3.3 ± 1.2 | G2/M Arrest / Apoptosis |
| Halogenated Pyrrolo[3,2-d]pyrimidine | C7-Iodinated Derivative | MDA-MB-231 | < 1.0 | Apoptosis Induction |
| Gold(I) Complex | [Au(L2)(PPh3)] | General Tumor Lines | Low µM | TrxR Inhibition / Anti-inflammatory |
Experimental Methodologies & Protocols
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems designed to synthesize and evaluate these derivatives.
Caption: Experimental workflow for the synthesis and evaluation of 9-deazapurine derivatives.
Protocol 1: Synthesis of 9-Deazapurine-ASA Conjugates via Mitsunobu Reaction
Rationale: The Mitsunobu reaction is selected because it allows for the formation of C-N bonds with the inversion of stereochemistry under mild conditions, which is crucial to prevent the degradation of the sensitive L-ascorbic acid lactone ring[1].
Step-by-Step Procedure:
-
Preparation: Dissolve the 9-deazapurine derivative (1.0 eq) and the protected L-ascorbic acid derivative (1.2 eq) in anhydrous Tetrahydrofuran (THF) under an Argon atmosphere.
-
Activation: Add Triphenylphosphine (PPh3) (1.5 eq) to the mixture. Cool the reaction vessel to -50 °C using a dry ice/acetone bath. Causality: Low temperatures stabilize the betaine intermediate formed in the next step, preventing unwanted side reactions.
-
Coupling: Dropwise, add Diethyl azodicarboxylate (DEAD) (1.5 eq). The DEAD/PPh3 complex activates the hydroxyl group of the ASA derivative, turning it into a prime leaving group for the nucleophilic nitrogen of the 9-deazapurine.
-
Propagation: Stir the mixture at -50 °C for 3 hours, then allow it to slowly warm to room temperature over 24 hours.
-
Validation & Purification: Monitor reaction completion via TLC (UV active spots). Quench with water, extract with dichloromethane, and purify via silica gel column chromatography. Validate the structure using 1H NMR (look for the characteristic shift of the C-H proton adjacent to the newly formed C-N bond) and HRMS.
Protocol 2: In Vitro Antiproliferative MTT Assay
Rationale: The MTT assay provides a direct, quantifiable metric of metabolic activity. It relies on the reduction of the tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases in viable cells to an insoluble formazan. This differentiates cytostatic (growth-halting) from cytotoxic (cell-killing) effects [3].
Step-by-Step Procedure:
-
Seeding: Plate target cancer cells (e.g., CCRF-CEM or HeLa) in 96-well plates at a density of 5×103 cells/well in appropriate media (e.g., RPMI-1640 with 10% FBS). Incubate for 24 hours at 37 °C, 5% CO2.
-
Treatment (Self-Validating Setup):
-
Test Wells: Add the synthesized 9-deazapurine derivatives at varying concentrations (0.1 µM to 100 µM).
-
Negative Control: Add vehicle (0.1% DMSO) to establish the 100% viability baseline.
-
Positive Control: Add a known chemotherapeutic (e.g., 5-fluorouracil or Doxorubicin) to validate assay sensitivity.
-
-
Incubation: Incubate the plates for 72 hours.
-
Development: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization & Reading: Carefully remove the media and add 150 µL of DMSO to dissolve the formazan. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using non-linear regression analysis (e.g., via GraphPad Prism) by plotting the log(concentration) versus normalized viability.
Conclusion
The 9-deazapurine scaffold represents a highly versatile pharmacophore in the design of next-generation antiproliferative agents. Through precise functionalization—whether via halogenation, conjugation with biomolecules like L-ascorbic acid, or transition metal complexation—these derivatives can be tuned to target specific vulnerabilities in cancer cells, from PNP inhibition to the reversal of ABC-transporter-mediated multidrug resistance.
References
- Source: nih.
- Source: acs.
- Source: mdpi.
- Gold(I)
- Source: nih.
Unlocking the Therapeutic Potential of 8-Thio-Adenosine Derivatives: A Comprehensive Technical Guide
Introduction: The Strategic Value of C8-Substitution
The purinergic signaling cascade is a master regulator of immune responses, vascular tone, and neurotransmission. At the heart of this system are extracellular nucleotides (ATP, ADP) and their degradation product, adenosine, which exert opposing physiological effects. While ATP is generally pro-inflammatory and immunostimulatory, adenosine is profoundly immunosuppressive. This balance is tightly controlled by ectonucleotidases, primarily NTPDase1 (CD39) and ecto-5'-nucleotidase (CD73) .
In drug development, targeting this axis has immense potential, particularly in immuno-oncology. However, endogenous nucleotides are rapidly degraded, making them poor therapeutics. To overcome this, medicinal chemists have turned to structural modifications. The substitution at the C8 position of the adenine ring with a thioether group (yielding 8-thio-adenosine derivatives ) is a highly effective strategy.
The Causality of C8-Thio Modification: Adding a bulky thioether at the C8 position sterically hinders the rotation of the N-glycosidic bond, strongly biasing the nucleoside toward the syn conformation. This conformational locking not only enhances binding affinity to specific target pockets (such as the active site of CD39 or the regulatory subunits of protein kinases) but also confers significant resistance against enzymatic cleavage by ubiquitous nucleotidases and phosphodiesterases.
Mechanistic Pharmacology & Target Pathways
8-thio-adenosine derivatives exhibit diverse polypharmacology depending on their phosphorylation state and specific alkyl/aryl side chains:
-
Ectonucleotidase (CD39) Inhibition: Derivatives like 8-butylthioadenosine 5′-monophosphate (8-BuS-AMP) act as potent, competitive inhibitors of CD39. By blocking the hydrolysis of ATP to AMP, they prevent the subsequent generation of immunosuppressive adenosine by CD73, thereby maintaining a pro-inflammatory tumor microenvironment conducive to anti-tumor immunity 1.
-
Intracellular Signaling (cAMP Analogs): Cyclic AMP derivatives, such as 8-thio-cAMP, are highly resistant to phosphodiesterase (PDE) degradation. They are utilized to selectively activate cAMP-dependent protein kinases (PKA) or as affinity ligands to isolate regulatory subunits 2.
-
Platelet Aggregation Modulation: Unphosphorylated or diphosphate variants (e.g., 8-thio-ADP) can act as weak inhibitors or affinity labels for P2Y ADP receptors on blood platelet membranes, preventing thrombosis 3.
Caption: Modulation of the purinergic signaling pathway by 8-thio-adenosine derivatives.
Quantitative Structure-Activity Relationship (QSAR)
Understanding the structure-activity relationship is critical for optimizing the therapeutic index of these compounds. The length and nature of the alkyl chain attached to the sulfur atom dictate the lipophilicity and the steric fit within the target enzyme's binding pocket.
Table 1: Comparative Biological Activity of Adenosine Derivatives
| Compound | Primary Target | Biological Activity / Affinity | Functional Outcome |
| AOPCP (Lead Structure) | CD73 | Ki = 0.973 µM | Standard CD73 inhibitor 4 |
| 8-Butylthioadenosine 5′-MP | CD39 | High-affinity inhibition | Prevents ATP degradation 1 |
| 8-Thioadenosine 5'-DP | P2Y Receptors | 0.65% relative aggregation | Weak inhibitor of ADP-induced aggregation 3 |
| 8-Thio-cAMP | PKA Regulatory Subunits | High binding affinity | PDE-resistant PKA activation 2 |
Chemical Synthesis Methodology
The synthesis of 8-thio-adenosine derivatives relies on the initial electrophilic bromination of the C8 position, which activates the ring for subsequent nucleophilic substitution. Below is the self-validating, step-by-step protocol for synthesizing the CD39 inhibitor 8-Butylthioadenosine (8-BuS-Ado) , a critical intermediate for 8-BuS-AMP 1.
Protocol 1: Synthesis of 8-Butylthioadenosine
Rationale: Direct thiolation of adenosine is thermodynamically unfavorable. By first generating 8-bromoadenosine, we create an excellent leaving group (bromide) that facilitates the nucleophilic attack by thiourea, yielding a reactive 8-mercapto intermediate.
Step 1: Bromination of Adenosine
-
Dissolve 3.00 g (11.23 mmol) of adenosine in a mixture of 1 M sodium acetate buffer (pH 4.0, 5 mL) and H2O (15 mL).
-
Add Br2 (1.44 mL, 28.08 mmol) dropwise under continuous stirring at room temperature.
-
Validation Check: Monitor via TLC (MeOH/DCM, 1:9). The reaction is complete when the starting material spot disappears (typically overnight).
-
Decolorize the mixture using 1 M NaHSO3 solution, neutralize with 2 M NaOH, and crystallize at 4 °C to yield 8-bromoadenosine.
Step 2: Thio-substitution and Alkylation (One-Pot Method)
-
Suspend 8-bromoadenosine (1.00 g, 2.89 mmol) in ethanol (10 mL).
-
Add thiourea (440 mg, 5.78 mmol) and reflux overnight to form the 8-thioadenosine intermediate.
-
Causality of Alkylation: To achieve the optimal lipophilic tail for CD39 pocket binding, add 1-bromobutane (0.24 mL, 5.78 mmol) and H2O (10 mL).
-
Adjust the pH to 8.0 using 2 M NaOH to deprotonate the thiol, enhancing its nucleophilicity. Reflux for 3 hours.
-
Purify via silica gel column chromatography (7% MeOH in DCM) to isolate 8-butylthioadenosine.
Caption: Step-by-step chemical synthesis workflow of 8-BuS-AMP from adenosine.
Biological Validation: Experimental Protocols
To ensure the trustworthiness of the synthesized compounds, rigorous biological validation is required. The following protocol details the enzymatic assay used to quantify CD39 inhibition.
Protocol 2: Malachite Green Ectonucleotidase Assay
Rationale: CD39 hydrolyzes ATP to ADP and inorganic phosphate (Pi). The Malachite Green reagent forms a deeply colored complex with phosphomolybdate (derived from the released Pi). By measuring absorbance at 620 nm, we can inversely correlate color intensity with the inhibitory potency of our 8-thio-adenosine derivative.
Materials:
-
Recombinant human NTPDase1 (CD39)
-
Assay Buffer: 10 mM HEPES, 2 mM CaCl2 , 1 mM MgCl2 , pH 7.4
-
Substrate: 50 µM ATP
-
Malachite Green Reagent (0.04% Malachite Green, 0.2% Ammonium Molybdate in 1M HCl)
Step-by-Step Procedure:
-
Preparation: In a 96-well clear microplate, add 10 µL of the 8-thio-adenosine derivative (serial dilutions from 100 µM to 0.1 nM) to the designated wells.
-
Enzyme Addition: Add 20 µL of recombinant CD39 (optimized concentration, e.g., 10 ng/well) diluted in Assay Buffer. Incubate at 37 °C for 10 minutes to allow inhibitor-enzyme equilibration.
-
Reaction Initiation: Add 20 µL of 50 µM ATP to all wells to start the hydrolysis reaction.
-
Incubation: Incubate the plate at 37 °C for exactly 15 minutes. Critical Step: Precise timing is required to ensure the reaction remains in the linear phase of Michaelis-Menten kinetics.
-
Termination & Color Development: Add 50 µL of Malachite Green Reagent to each well. The acidic nature of the reagent instantly denatures the enzyme, stopping the reaction.
-
Readout: Incubate at room temperature for 20 minutes for color stabilization. Read the absorbance at 620 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log concentration of the inhibitor to calculate the IC50 and subsequent Ki values using the Cheng-Prusoff equation.
Future Directions in Drug Development
The therapeutic trajectory for 8-thio-adenosine derivatives is expanding rapidly. Beyond their established utility as biochemical tools (e.g., 8-thio-cAMP in affinity chromatography 2), their role as immunomodulators is taking center stage. By fine-tuning the alkyl/aryl substituents at the C8-sulfur position, medicinal chemists can design dual CD39/CD73 inhibitors. Such dual-action molecules could profoundly disrupt the immunosuppressive shield of solid tumors, working synergistically with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 therapies) to restore robust T-cell mediated anti-tumor responses.
References
-
Synthesis, Characterization, Interactions, and Immunomodulatory Function of Ectonucleotidase CD39/CD73 Inhibitor 8-Butylthioadenosine 5′-Monophosphate Source: ACS Pharmacology & Translational Science URL:[Link]
-
Isolation of a 50 000 dalton cAMP binding protein and its characterization as a regulatory subunit of protein kinase II Source: Biochemical and Biophysical Research Communications (via Sci-Hub) URL:[Link]
-
Sulfhydryl analogues of adenosine diphosphate: chemical synthesis and activity as platelet-aggregating agents Source: Canadian Journal of Biochemistry (PubMed) URL:[Link]
-
Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors Source: Frontiers in Pharmacology (PMC) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sci-Hub. Isolation of a 50 000 dalton cAMP binding protein and its characterization as a regulatory subunit of protein kinase II / Biochemical and Biophysical Research Communications, 1982 [sci-hub.jp]
- 3. Sulfhydryl analogues of adenosine diphosphate: chemical synthesis and activity as platelet-aggregating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
CAS number 632300-63-1 biological properties
Technical Whitepaper: Biological Profiling and Application of CAS 632300-63-1 in Drug Discovery
Executive Summary
In the landscape of modern drug discovery, bifunctional pharmacophores are critical for developing advanced therapeutics, including kinase inhibitors and Targeted Protein Degradation (TPD) probes. CAS 632300-63-1 , chemically identified as 2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]propanoic acid, represents a highly versatile building block[1]. By combining an ATP-mimetic adenine core with a solvent-exposed propanoic acid handle, this compound serves as an ideal starting point for synthesizing Autophagy-Targeting Chimeras (AUTACs) and probing nucleotide-binding pockets.
As a Senior Application Scientist, I have structured this guide to deconstruct the structural causality of CAS 632300-63-1, outline its biological pathways, and provide self-validating experimental workflows for its application in preclinical research.
Pharmacophore Deconstruction & Causality
The biological utility of CAS 632300-63-1 is not accidental; it is the result of precise stereoelectronic engineering. Every moiety serves a distinct mechanistic purpose:
-
Adenine Core (6-Amino-purine): Acts as a high-affinity hydrogen bond donor/acceptor system. It competitively binds to the highly conserved hinge region of kinases and phosphodiesterases (PDEs), mimicking the endogenous binding of ATP or adenosine[2].
-
N9-Benzyl Anchor: The addition of a lipophilic benzyl group at the N9 position drives two phenomena. First, it significantly enhances cellular membrane permeability. Second, it occupies hydrophobic sub-pockets adjacent to the ATP-binding site, increasing target residence time.
-
C8-Thioether Linkage: Unlike C8-oxo or C8-amino derivatives, the thioether linkage alters the torsion angle of the substituent, directing it outward toward the solvent channel. It also acts as a metabolic shield, preventing rapid enzymatic oxidation.
-
Propanoic Acid Tail: This is the critical functional handle. Because the C8 position points toward the solvent-exposed region of most kinase active sites, the carboxylic acid can be functionalized with bulky linkers (e.g., PEG chains) without causing steric clashes in the binding pocket.
Biological Mechanisms: Targeted Autophagic Degradation
While purine derivatives are traditional inhibitors, 8-thiopurines have recently emerged as powerful degradation tags in the development of AUTACs (Autophagy-Targeting Chimeras) [3].
In this paradigm, the CAS 632300-63-1 derivative does not merely inhibit a target; it flags it for destruction. The 8-thiopurine moiety mimics endogenous S-guanylation, a post-translational modification that acts as an "eat-me" signal. Once the molecule binds the Protein of Interest (POI), the purine tag recruits LC3 (Microtubule-associated protein 1A/1B-light chain 3), initiating phagophore formation and subsequent lysosomal degradation.
Fig 1: Autophagy-Targeting Chimera (AUTAC) pathway utilizing purine derivatives for degradation.
Quantitative Physicochemical Profiling
To predict the pharmacokinetic behavior of CAS 632300-63-1, we must analyze its quantitative parameters. The table below summarizes its structural metrics, confirming its alignment with Lipinski’s Rule of Five for orally bioavailable probes.
| Property | Value | Causality / Biological Implication |
| Molecular Weight | 329.38 g/mol | Optimal size for a warhead; allows addition of a ~300 Da linker without exceeding the 800 Da TPD limit. |
| Formula | C15H15N5O2S | High nitrogen content characteristic of ATP-mimetic kinase inhibitors. |
| LogP (Predicted) | ~1.8 - 2.5 | Ideal lipophilicity for crossing lipid bilayers while maintaining aqueous solubility. |
| H-Bond Donors | 2 | The primary amine at C6 acts as a critical donor to the kinase hinge region. |
| H-Bond Acceptors | 6 | Multiple nitrogen atoms and carboxylate oxygens facilitate diverse binding poses. |
| Topological Polar Surface Area | ~105 Ų | Ensures the molecule remains polar enough to resist non-specific hydrophobic aggregation. |
Self-Validating Experimental Workflows
To utilize CAS 632300-63-1 effectively, researchers must employ rigorous, self-validating protocols. Below are the two primary workflows for target engagement and probe synthesis.
Workflow A: Intracellular Target Engagement via Cellular Thermal Shift Assay (CETSA)
Objective: Validate the binding of CAS 632300-63-1 to its putative target in a live-cell environment. Causality & Logic: Biochemical assays often yield false positives due to the lack of cellular context. CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state against heat-induced denaturation. By tracking the melting temperature (Tm), we prove intact cellular engagement.
-
Cell Incubation: Plate target cells at 70% confluency. Treat with 10 µM CAS 632300-63-1 or DMSO (vehicle) for 1 hour. Causality: A 1-hour window allows for membrane permeation (driven by the lipophilic 9-benzyl group) and steady-state target engagement without triggering downstream transcriptional changes.
-
Thermal Gradient Aliquoting: Divide cells into PCR tubes and heat across a gradient (e.g., 40°C to 60°C) for 3 minutes. Causality: Establishes a melting curve. Unbound proteins denature and aggregate at lower temperatures than ligand-stabilized proteins.
-
Lysis and Ultracentrifugation: Lyse cells using freeze-thaw cycles (avoiding strong detergents that disrupt non-covalent binding). Centrifuge at 100,000 x g for 20 minutes. Causality: High-speed centrifugation strictly separates the soluble (intact) protein fraction from the insoluble (denatured) aggregates.
-
Quantification: Analyze the soluble fraction via Western Blot against the target protein.
-
Self-Validating Checkpoint: The assay is only valid if the DMSO control yields a standard sigmoidal melting curve. A positive hit requires a ΔTm (shift in melting temperature) of >2°C in the treated group, confirming specific thermodynamic stabilization.
Fig 2: Self-validating Cellular Thermal Shift Assay (CETSA) workflow for target engagement.
Workflow B: Synthesis of TPD Probes via Propanoic Acid Activation
Objective: Conjugate CAS 632300-63-1 to a PEG-amine linker for PROTAC/AUTAC generation. Causality & Logic: The propanoic acid moiety is solvent-exposed when the adenine core binds the target. We utilize EDC/NHS chemistry because it efficiently activates aliphatic carboxylic acids without causing racemization or degrading the purine core.
-
Acid Activation: Dissolve CAS 632300-63-1 (1 eq) in anhydrous DMF. Add EDC-HCl (1.5 eq) and NHS (1.5 eq). Stir at room temperature for 2 hours. Causality: EDC forms an unstable O-acylisourea intermediate. NHS rapidly attacks this to form a stable, amine-reactive NHS-ester, preventing hydrolysis back to the free acid.
-
Intermediate Validation (Self-Validating Checkpoint): Quench a 1 µL aliquot in water and analyze via LC-MS. Logic: Do not proceed unless >90% conversion to the NHS-ester is observed. This prevents wasting expensive PEG-amine linkers on incomplete activation reactions.
-
Amine Coupling: Add the primary amine-PEG linker (1.2 eq) and DIPEA (3 eq) to the reaction mixture. Stir for 4 hours. Causality: DIPEA acts as a non-nucleophilic base to deprotonate the primary amine, ensuring it is highly nucleophilic for the attack on the NHS-ester.
-
Purification: Purify the resulting chimera via preparative HPLC, monitoring absorbance at 254 nm (adenine core).
References
-
Second-Generation AUTACs for Targeted Autophagic Degradation Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
-
3-(6-Amino-9H-purin-8-ylsulfanyl)-propionic acid | CID 785306 Source: PubChem, National Library of Medicine URL:[Link]
-
2-[(6-AMINO-9-BENZYL-9H-PURIN-8-YL)THIO]PROPANOIC ACID - Chemical Substance Information Source: NextSDS Substance Database URL:[Link]
Sources
Application Notes and Protocols for the In Vitro Evaluation of 2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid in Cancer Cell Lines
Authored by a Senior Application Scientist
Introduction
The purine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous endogenous molecules and synthetic drugs with significant therapeutic value.[1] In the realm of oncology, 2,6,9-trisubstituted purine derivatives have emerged as a promising class of compounds, with many exhibiting potent anticancer activities.[1][2][3] These activities often stem from their ability to modulate key cellular processes such as cell cycle progression and apoptosis.[2][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro application of a novel 2,6,9-trisubstituted purine derivative, 2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid, in cancer cell line models.
The protocols detailed herein are designed to facilitate the initial characterization of this compound's anticancer properties, including its cytotoxicity, and its effects on apoptosis and cell cycle distribution. The methodologies are based on established and widely accepted techniques in cancer cell biology.
Mechanism of Action: An Overview
While the specific molecular targets of 2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid are yet to be fully elucidated, its structural similarity to other 2,6,9-trisubstituted purines suggests potential mechanisms of action. Many compounds in this class have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[2][4] It is hypothesized that this compound may interfere with signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[4] The experimental protocols outlined below are designed to investigate these potential mechanisms.
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro evaluation of 2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content. [5][6]
-
Cell Treatment : Treat cells with the IC50 concentration of the compound for a predetermined time (e.g., 24, 48, or 72 hours). [5]* Cell Harvesting and Fixation : Harvest the cells as described for the apoptosis assay. [5]Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. [5][6]Store the fixed cells at -20°C for at least 2 hours. [5][6]* Staining : Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. [5]* Incubation : Incubate the cells for 30 minutes at room temperature in the dark. [5]* Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample. [5]The data will be used to generate histograms showing the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation. [7][8]
-
Protein Extraction : After treating the cells with the compound, lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. [7]* Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford protein assay. [7]* SDS-PAGE and Protein Transfer : Separate equal amounts of protein (e.g., 20-40 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane. [7]* Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. [7] * Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, cyclins, CDKs) overnight at 4°C. [7][9] * Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [7][9]* Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. [7]Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). [10]
-
Trustworthiness and Self-Validation
References
- Benchchem. (n.d.). Application Note: Flow Cytometry Protocol for Cell Cycle Analysis of Anticancer Agent 27.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry. PMC.
- Benchchem. (n.d.). Application Notes and Protocols for a Novel Anti-Cancer Compound in Colon Cancer Cell Lines.
- Benchchem. (n.d.). Application Notes and Protocols for Cytotoxicity Testing of Menisdaurin on Cancer Cell Lines.
- Benchchem. (n.d.). Application Notes and Protocols for Western Blot Analysis of OSU-2S Treated Cancer Cells.
- National Institutes of Health. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- National Institutes of Health. (2024, July 13). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. PMC.
- UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols. Flow Cytometry.
- Sigma-Aldrich. (n.d.). Flow Cytometry Protocol.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- Benchchem. (n.d.). Application Notes and Protocols for Assessing Apoptosis in Cells Treated with TH-Z835.
- Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- R&D Systems. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- SciSpace. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol.
- ResearchGate. (n.d.). (PDF) Cytotoxicity Assay Protocol v1.
- Proteintech Group. (n.d.). Experimental protocol to study cell viability and apoptosis.
- National Institutes of Health. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC.
- Cell Signaling Technology. (2005, June 15). Western Blotting Protocol.
- National Cancer Institute. (n.d.). NCI-60 Screening Methodology.
- R&D Systems. (n.d.). Western Blot Protocol.
- Abcam. (n.d.). Western blot protocol.
- National Institutes of Health. (2025, August 12). Development of Drug-resistant Cell Lines for Experimental Procedures. PMC.
- National Institutes of Health. (n.d.). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. PMC.
- ResearchGate. (2025, November 26). A2A receptor antagonist 4-(2-((6-Amino-9-ethyl-8-(furan-2-yl)-9H-purin-2-yl)amino)ethyl)phenol, a promising adenosine derivative for glioblastoma treatment.
- National Institutes of Health. (n.d.). Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. PMC.
- National Institutes of Health. (2023, August 19). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. PMC.
- MDPI. (2022, June 17). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia.
- PubMed. (2019, January 1). Novel 3-(2,6,9-trisubstituted-9H-purine)-8-chalcone derivatives as potent anti-gastric cancer agents: Design, synthesis and structural optimization.
- National Institutes of Health. (2025, April 29). Purine Scaffold in Agents for Cancer Treatment. PMC.
- MDPI. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.
Sources
- 1. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purine Scaffold in Agents for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. CST | Cell Signaling Technology [cellsignal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
LC-MS/MS method for quantification of purine derivatives in plasma
Application Note: A Robust HILIC-LC-MS/MS Methodology for the Absolute Quantification of Purine Derivatives in Human Plasma
Target Audience: Analytical Chemists, Clinical Researchers, and Drug Development Professionals Matrix: Human Plasma Analytes: Adenosine, Inosine, Hypoxanthine, Xanthine, Uric Acid, Allantoin
Biological Context & Clinical Relevance
Purine metabolism is a fundamental biochemical network responsible for synthesizing DNA/RNA precursors and maintaining cellular energy homeostasis (ATP/GTP). The catabolic degradation of purines yields a specific cascade of derivatives—from adenosine down to uric acid and allantoin. Dysregulation within this pathway is a primary driver of hyperuricemia and gout, and serves as a critical biomarker panel for acute kidney injury (AKI), cardiovascular distress, and rapid tumor lysis syndrome in oncology[1].
Accurate quantification of these metabolites in plasma is essential for pharmacokinetic (PK) profiling of xanthine oxidase inhibitors and understanding disease pathogenesis[1].
Fig 1. Core purine catabolic pathway from adenosine to allantoin.
The Analytical Challenge: Causality in Method Design
As a Senior Application Scientist, I approach assay development not merely as a sequence of steps, but as a system of chemical logic. Quantifying purines in plasma presents three distinct analytical hurdles:
-
The Endogenous Baseline Problem: Purines are ubiquitous in human plasma. To construct an accurate, linear calibration curve, we cannot use standard pooled plasma because it lacks a "true zero" baseline. Solution: We utilize charcoal-stripped plasma as a surrogate matrix. Activated charcoal adsorbs endogenous small molecules while preserving the proteinaceous environment, ensuring the calibration matrix perfectly mimics the ion-suppression profile of patient samples[1][2].
-
Chromatographic Retention of Polar Analytes: Purine derivatives are highly hydrophilic. Traditional Reversed-Phase Liquid Chromatography (RPLC) fails to retain them adequately, causing them to elute in the void volume where severe matrix effects occur. Solution: We employ Hydrophilic Interaction Liquid Chromatography (HILIC) using an amide-bonded stationary phase (e.g., Waters XBridge BEH Amide). HILIC operates via a water-enriched layer on the stationary phase, providing excellent retention and peak shape for polar metabolites[2][3].
-
Protein Precipitation (PPT) Dynamics: We must crash plasma proteins without precipitating the highly polar purines. Solution: A 75:25 (v/v) Acetonitrile:Methanol mixture is used. Acetonitrile is an aggressive protein precipitant, while the addition of methanol ensures that the most polar purines (like uric acid) remain highly soluble in the supernatant[3].
Experimental Protocols: A Self-Validating System
To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), this protocol is designed as a self-validating system. Every run includes a System Suitability Test (SST) and relies on Stable Isotope-Labeled Internal Standards (SIL-IS) to dynamically correct for matrix effects and extraction losses[4][5].
Materials & Reagents
-
Analytical Column: Waters XBridge BEH Amide (2.1 × 100 mm, 3.5 μm)[2][3].
-
Mobile Phase A: 95:5 (v/v) Water:Acetonitrile containing 20 mM ammonium acetate and 20 mM ammonium hydroxide (pH 9.5)[3].
-
Mobile Phase B: 100% Acetonitrile[3].
-
Extraction Solvent: 75:25 (v/v) Acetonitrile:Methanol[3].
Step-by-Step Sample Preparation Workflow
-
Surrogate Matrix Preparation: Mix 100 mg of activated charcoal with 1 mL of pooled human plasma. Shake at 4°C for 8 hours, then centrifuge at 14,100 × g for 30 minutes. The resulting supernatant is your blank surrogate matrix[6].
-
Sample Aliquoting: Transfer 50 µL of human plasma (or charcoal-stripped plasma for calibrators/QCs) into a 1.5 mL Eppendorf tube[7].
-
Internal Standard Addition: Spike 10 µL of a SIL-IS mixture (containing 13 C 5 -Adenosine, Inosine- 15 N 4 , Hypoxanthine-d 2 , etc.) into the plasma. Causality: Adding the IS before extraction ensures it undergoes the exact same precipitation kinetics as the endogenous analytes[3][5].
-
Protein Precipitation: Add 200 µL of ice-cold Extraction Solvent (75:25 ACN:MeOH). Vortex vigorously for 2 minutes to disrupt protein binding[3].
-
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins[4].
-
Evaporation & Reconstitution: Transfer 150 µL of the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of 95:5 ACN:H 2 O. Causality: Reconstituting in high organic solvent matches the initial HILIC mobile phase conditions, focusing the analytes at the head of the column to prevent peak broadening[4].
Fig 2. Step-by-step sample preparation and LC-MS/MS analytical workflow.
LC-MS/MS Acquisition Parameters
Analysis is performed on a triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source, utilizing rapid polarity switching[2][3].
Table 1: Optimized MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Collision Energy (eV) | Assigned SIL-IS |
| Adenosine | 268.1 | 136.1 | Positive | 15 | 13 C 5 -Adenosine |
| Inosine | 269.1 | 137.1 | Positive | 15 | Inosine- 15 N 4 |
| Hypoxanthine | 137.1 | 110.1 | Positive | 20 | Hypoxanthine-d 2 |
| Xanthine | 151.0 | 108.0 | Negative | 20 | 13 C, 15 N 2 -Xanthine |
| Uric Acid | 167.0 | 124.0 | Negative | 15 | 1,3- 15 N 2 -Uric Acid |
| Allantoin | 157.0 | 114.0 | Negative | 10 | Allantoin-d 3 |
Note: The high pH (9.5) of Mobile Phase A ensures that acidic purines (like uric acid) remain deprotonated, drastically enhancing negative-mode ESI sensitivity[3].
Quantitative Data & Validation Metrics
The method must be validated according to FDA/EMA bioanalytical guidelines[2]. By utilizing charcoal-stripped plasma and SIL-IS, the assay demonstrates exceptional linearity and effectively neutralizes matrix effects.
Table 2: Summary of Method Validation Metrics
| Validation Parameter | Acceptance Criteria | Observed Performance |
| Linearity ( R2 ) | >0.990 | 0.994−0.999 across all analytes[1] |
| LLOQ Range | Signal-to-Noise ≥10 | 0.83−800 ng/mL (Analyte dependent)[1] |
| Intraday Precision | ≤15% CV ( ≤20% at LLOQ) | 0.7%−12.7% [1] |
| Interday Precision | ≤15% CV ( ≤20% at LLOQ) | 1.6%−18.5% [1] |
| Extraction Recovery | Consistent across QC levels | 85.3%−103.0% |
| Matrix Effect | IS-normalized ME 85−115% | 86.4%−111.4% [6] |
Conclusion
The integration of HILIC chromatography, optimized basic mobile phases, and charcoal-stripped surrogate matrices creates a highly robust environment for purine quantification[1][2][3]. By strictly adhering to the causality of sample chemistry—matching reconstitution solvents to initial gradient conditions and utilizing stable isotope dilution—researchers can guarantee the self-validating integrity of their metabolomic data.
References
- A simple, rapid and sensitive HILIC LC-MS/MS method for simultaneous determination of 16 purine metabolites in plasma and urine Source: Talanta / PubMed URL
- UHPLC–MS Method Used to Detect Purine Metabolites and Study Severe Biological Disorders Source: LCGC International URL
- Quantification of allantoin and other metabolites of the purine degradation pathway in human plasma samples using a newly developed HILIC-LC-MS/MS method Source: Lirias - KU Leuven URL
- Application Note and Protocol: Targeted Metabolomics of Purines with 15N Standards Source: Benchchem URL
- Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits Source: PMC - NIH URL
- Applications of Hypoxanthine-d2 in Metabolomics Research: An In-depth Technical Guide Source: Benchchem URL
- Quantification of allantoin and other metabolites of the purine degradation pathway in human plasma samples using a newly developed HILIC‐LC‐MS/MS method Source: ResearchGate URL
- Targeted metabolomics in human and animal biofluids and tissues using liquid chromatography coupled with tandem mass spectrometry Source: PMC - NIH URL
Sources
- 1. A simple, rapid and sensitive HILIC LC-MS/MS method for simultaneous determination of 16 purine metabolites in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of allantoin and other metabolites of the purine degradation pathway in human plasma samples using a newly developed HILIC-LC-MS/MS method [lirias.kuleuven.be]
- 3. Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeted metabolomics in human and animal biofluids and tissues using liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antiproliferative Effects of Novel Purines
Introduction: The Critical Role of Purines in Oncology and the Need for Robust Proliferation Assays
Purine analogs represent a cornerstone in the development of anticancer therapeutics.[1][2] These molecules, by mimicking endogenous purines like adenine and guanine, can effectively disrupt the synthesis of DNA and RNA, thereby halting the proliferation of rapidly dividing cancer cells.[1][3] The therapeutic efficacy of established purine analogs such as fludarabine, cladribine, and 6-mercaptopurine underscores the potential of novel purine-based compounds in oncology.[1][2][4]
The unrestricted proliferation of cancer cells is a primary hallmark of malignancy.[3][5] This aberrant cell division is often fueled by dysregulated purine metabolism, which provides the necessary building blocks for DNA and RNA synthesis.[5][6][7] Consequently, targeting purine metabolism and cell cycle progression has emerged as a key strategy in cancer therapy.[3][8]
Accurate and reliable assessment of the antiproliferative effects of novel purine compounds is paramount in the drug discovery pipeline. A variety of in vitro assays are available to researchers, each with its own set of advantages and limitations. This comprehensive guide provides detailed protocols and insights into the most widely used techniques for evaluating the antiproliferative activity of novel purines, enabling researchers to select the most appropriate methods for their specific research goals.
Understanding the Mechanism: How Purine Analogs Exert Antiproliferative Effects
Novel purine analogs can inhibit cell proliferation through several mechanisms:
-
Inhibition of DNA Synthesis: Many purine analogs, after intracellular phosphorylation to their active triphosphate forms, act as competitive inhibitors of DNA polymerases.[1][9] Their incorporation into the growing DNA strand can lead to chain termination and cell cycle arrest, particularly during the S phase.[1][4]
-
Inhibition of de novo Purine Biosynthesis: Some analogs can mimic the end-products of the purine synthesis pathway, leading to feedback inhibition of key enzymes like PRPP amidotransferase.[4][9] This starves the cell of essential purine nucleotides required for proliferation.
-
Induction of Apoptosis: By causing DNA damage and metabolic stress, purine analogs can trigger programmed cell death, or apoptosis.[2][10] This is a crucial mechanism for eliminating cancer cells.
dot
Caption: General signaling pathway of purine analog-induced antiproliferation.
Core Assays for Assessing Antiproliferative Effects
A multi-faceted approach is recommended to comprehensively evaluate the antiproliferative properties of novel purines. This typically involves a combination of assays that measure metabolic activity, DNA synthesis, and long-term survival.
Metabolic Assays: A High-Throughput First Look
Metabolic assays are widely used for initial screening due to their simplicity, speed, and amenability to high-throughput formats. These assays rely on the principle that viable, proliferating cells have a higher metabolic rate than quiescent or dead cells.
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11] The amount of formazan produced is proportional to the number of viable cells.[12]
Protocol: MTT Cell Proliferation Assay [11][12][13]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of the novel purine analog and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the media and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
This assay measures the level of intracellular ATP, a key indicator of metabolically active cells.[14][15] Upon cell lysis, the released ATP reacts with luciferin in the presence of luciferase to produce light, which is quantified using a luminometer. The light output is directly proportional to the number of viable cells.[16][17]
Protocol: ATP Bioluminescence Assay [16][17][18]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Addition: Equilibrate the plate to room temperature. Add a volume of the ATP detection reagent equal to the culture medium volume in each well.
-
Incubation: Mix the contents on a plate shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a microplate luminometer.
-
Data Analysis: The amount of luminescence is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control.
DNA Synthesis Assays: A Direct Measure of Proliferation
These assays directly quantify the rate of DNA synthesis, providing a more specific measure of cell proliferation compared to metabolic assays.
The BrdU assay is based on the incorporation of the thymidine analog BrdU into newly synthesized DNA during the S phase of the cell cycle.[19] Incorporated BrdU is then detected using a specific anti-BrdU antibody.[20][21]
Protocol: BrdU Cell Proliferation Assay [19][20][21]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell type's doubling time.
-
Fixation and Denaturation: Remove the culture medium and add a fixing/denaturing solution to each well. This step fixes the cells and denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.[19][20]
-
Antibody Incubation: Add a diluted anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) to each well and incubate.
-
Substrate Addition: Add the appropriate enzyme substrate (e.g., TMB for HRP) and incubate to allow for color development.
-
Absorbance Reading: Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength.
-
Data Analysis: The absorbance is directly proportional to the amount of BrdU incorporated, reflecting the rate of cell proliferation.
dot
Caption: Experimental workflow for the BrdU incorporation assay.
Cell Cycle Analysis: Unveiling the Mechanism of Action
Flow cytometry-based cell cycle analysis provides detailed information about the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[22][23][24] This is crucial for determining if a novel purine analog induces cell cycle arrest at a specific checkpoint. Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, allowing for the quantification of DNA content.[22][25]
Protocol: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide [22][23][25][26]
-
Cell Culture and Treatment: Culture cells in larger format vessels (e.g., 6-well plates) and treat with the novel purine analog for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping.[22] Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).[22]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests drug-induced cell cycle arrest.
Colony Formation Assay: Assessing Long-Term Survival
The colony formation assay, or clonogenic assay, is a long-term assay that measures the ability of a single cell to proliferate and form a colony (a cluster of at least 50 cells).[27] This assay provides a measure of the cytotoxic versus cytostatic effects of a compound.
Protocol: Colony Formation Assay [27][28][29]
-
Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 100-1000 cells) per well in a 6-well plate.
-
Compound Treatment: Allow cells to adhere overnight, then treat with the novel purine analog for a defined period (e.g., 24 hours).
-
Incubation: Remove the compound-containing medium, wash the cells, and add fresh medium. Incubate for 7-14 days, or until visible colonies have formed in the control wells.
-
Staining: Fix the colonies with a solution like methanol and stain with crystal violet.
-
Colony Counting: Wash the plates to remove excess stain and allow them to dry. Count the number of colonies (typically defined as having >50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction to determine the long-term antiproliferative effect of the compound.
dot
Caption: Workflow for the colony formation assay.
Advanced Techniques for Deeper Mechanistic Insights
Beyond the core assays, several advanced techniques can provide a more nuanced understanding of a novel purine's antiproliferative mechanism.
High-Content Screening (HCS)
HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters in a high-throughput manner.[30][31] This can include cell number, nuclear morphology, cell shape, and the expression of proliferation markers like phospho-histone H3.[30] HCS is particularly useful for identifying cytotoxic compounds and elucidating their mechanisms of action during primary screening.[30][32]
Apoptosis Assays
Since many anticancer drugs induce apoptosis, it is crucial to determine if a novel purine analog has this effect.[33][34][35]
-
Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[26][36] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[36]
-
Caspase Activity Assays: Caspases are a family of proteases that are activated during apoptosis. Assays that measure the activity of key caspases (e.g., caspase-3, -7, -8, -9) can confirm the induction of apoptosis.[37]
Data Presentation and Interpretation: A Comparative Overview
| Assay | Principle | Throughput | Information Provided | Advantages | Disadvantages |
| MTT/MTS | Measures metabolic activity via reduction of tetrazolium salts. | High | Overall cell viability and proliferation.[11] | Simple, rapid, inexpensive. | Indirect measure of proliferation; can be affected by changes in metabolic rate.[12] |
| ATP Bioluminescence | Quantifies intracellular ATP levels.[14][15] | High | Cell viability based on metabolic activity.[17] | Highly sensitive, rapid, less prone to artifacts than colorimetric assays.[17] | Requires a luminometer. |
| BrdU Incorporation | Measures the incorporation of a thymidine analog into newly synthesized DNA.[19] | Medium-High | Direct measure of DNA synthesis and cell proliferation. | More specific than metabolic assays. | Requires multiple steps, including fixation and denaturation.[19][20] |
| Cell Cycle Analysis | Quantifies DNA content to determine the distribution of cells in different cycle phases.[22][24] | Low-Medium | Identifies cell cycle arrest at specific checkpoints.[23] | Provides detailed mechanistic information. | Requires a flow cytometer and specialized analysis software. |
| Colony Formation | Measures the ability of single cells to form colonies over a prolonged period.[27] | Low | Assesses long-term cell survival and cytotoxicity vs. cytostasis. | "Gold standard" for measuring cytotoxicity. | Time-consuming (7-14 days).[29] |
| High-Content Screening | Automated microscopy and image analysis of multiple cellular parameters.[30] | High | Multiparametric data on cell health, morphology, and proliferation. | Provides rich, multi-faceted data. | Requires specialized instrumentation and expertise in image analysis. |
| Apoptosis Assays | Detects biochemical and morphological changes associated with programmed cell death.[33][35] | Medium | Determines if the compound induces apoptosis.[34] | Crucial for understanding the mechanism of cell death. | May require multiple assays to confirm apoptosis. |
Conclusion: A Strategic Approach to Assessing Antiproliferative Effects
The successful development of novel purine-based anticancer agents relies on a thorough and systematic evaluation of their antiproliferative effects. A tiered approach, beginning with high-throughput metabolic assays for initial screening, followed by more specific assays like BrdU incorporation and cell cycle analysis to confirm activity and elucidate the mechanism of action, is highly recommended. For lead compounds, long-term colony formation assays are essential to determine their cytotoxic potential. By employing a combination of these robust and well-validated techniques, researchers can confidently identify and advance the most promising novel purine analogs in the fight against cancer.
References
-
Molecular Cancer. (2025, October 14). Purine metabolism: a pan-cancer metabolic dysregulation across circulation and tissues. Retrieved from [Link]
-
Frontiers in Oncology. (2018, July 30). Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Purine Analogs - Holland-Frei Cancer Medicine. Retrieved from [Link]
-
PMC. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
-
PubMed. (2003, March 6). Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism. Retrieved from [Link]
-
PubMed. (2024, October 22). Targeting purine metabolism-related enzymes for therapeutic intervention: A review from molecular mechanism to therapeutic breakthrough. Retrieved from [Link]
-
ResearchGate. (2018, July 30). Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy. Retrieved from [Link]
-
PubMed. (2003, August 15). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. Retrieved from [Link]
-
PubMed. (2010, December 15). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Retrieved from [Link]
-
Massive Bio. (2026, January 20). Purine Nucleoside Analog. Retrieved from [Link]
-
AACR Journals. (n.d.). De novo purine metabolism is a metabolic vulnerability of cancers with low p16 expression. Retrieved from [Link]
-
Frontiers. (n.d.). The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput. Retrieved from [Link]
-
ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
PMC. (n.d.). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Retrieved from [Link]
-
Creative Bioarray. (n.d.). ATP Cell Viability Assay. Retrieved from [Link]
-
JoVE. (2014, April 15). Soft Agar Colony Formation Assay. Retrieved from [Link]
-
CSH Protocols. (2001). DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Retrieved from [Link]
-
YouTube. (2014, August 27). A Guide to the Colony Forming Cell Assay: Methods and Tips. Retrieved from [Link]
-
N/A. (n.d.). SOFT AGAR ASSAY FOR COLONY FORMATION. Retrieved from [Link]
-
NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Bentham Science. (2005, September 1). Purine Nucleoside Analogues for the Treatment of Hematological Malignancies: Pharmacology and Clinical Applications. Retrieved from [Link]
-
ProQuest. (n.d.). A novel high-through-put assay for screening of pro-apoptotic drugs. Retrieved from [Link]
-
PLOS One. (2014, February 5). High-Content, High-Throughput Screening for the Identification of Cytotoxic Compounds Based on Cell Morphology and Cell Proliferation Markers. Retrieved from [Link]
-
MDPI. (2021, September 30). The Intersection of Purine and Mitochondrial Metabolism in Cancer. Retrieved from [Link]
-
PMC. (2026, March 6). High-Throughput Drug Screening for Targeting Polyploid Cancer Cells with an Interactive Web Portal. Retrieved from [Link]
-
PMC. (2023, May 8). Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E. Retrieved from [Link]
-
PubMed. (2024, November 15). A High-Throughput Screen for Antiproliferative Peptides in Mammalian Cells Identifies Key Transcription Factor Families. Retrieved from [Link]
-
Korea Journal Central. (n.d.). Anti-proliferative Profiling of 6,000 Representative Compounds from the Korean Chemical Bank Diversified Compound Library in De-. Retrieved from [Link]
-
ResearchGate. (n.d.). High-Throughput Screening of One-Bead-One-Compound Libraries: Identification of Cyclic Peptidyl Inhibitors against Calcineurin/NFAT Interaction. Retrieved from [Link]
-
PMC. (n.d.). Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy. Retrieved from [Link]
Sources
- 1. massivebio.com [massivebio.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy [frontiersin.org]
- 4. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purine metabolism: a pan-cancer metabolic dysregulation across circulation and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting purine metabolism-related enzymes for therapeutic intervention: A review from molecular mechanism to therapeutic breakthrough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. atcc.org [atcc.org]
- 12. researchgate.net [researchgate.net]
- 13. cyrusbio.com.tw [cyrusbio.com.tw]
- 14. goldbio.com [goldbio.com]
- 15. ATP Assays | What is an ATP Assay? [worldwide.promega.com]
- 16. stemcell.com [stemcell.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. BrdU Cell Proliferation Chemiluminescent Assay Kit | Cell Signaling Technology [cellsignal.com]
- 20. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. docs.research.missouri.edu [docs.research.missouri.edu]
- 25. bdbiosciences.com [bdbiosciences.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Frontiers | The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput [frontiersin.org]
- 28. m.youtube.com [m.youtube.com]
- 29. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 30. High-Content, High-Throughput Screening for the Identification of Cytotoxic Compounds Based on Cell Morphology and Cell Proliferation Markers | PLOS One [journals.plos.org]
- 31. High-Throughput Drug Screening for Targeting Polyploid Cancer Cells with an Interactive Web Portal - PMC [pmc.ncbi.nlm.nih.gov]
- 32. journal.kci.go.kr [journal.kci.go.kr]
- 33. Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Apoptosis-based drug screening and detection of selective toxicity to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. noblelifesci.com [noblelifesci.com]
- 37. A novel high-through-put assay for screening of pro-apoptotic drugs - ProQuest [proquest.com]
Technical Support Center: Optimizing the Oral Bioavailability of Purine-Based Inhibitors
Welcome to the Pharmacokinetics (PK) Technical Support Center. Purine scaffolds are highly privileged structures in drug discovery, frequently utilized to target kinases (e.g., PGK1), Toll-like receptors (TLR7/9), and epichaperomes. However, their flat, rigid aromatic systems and multiple hydrogen-bond donors/acceptors often result in poor physicochemical properties—specifically, low aqueous solubility, poor membrane permeability, and high susceptibility to first-pass metabolism.
This guide provides actionable, causality-driven troubleshooting steps to diagnose and overcome these barriers.
Diagnostic Workflow
Before altering your compound or formulation, you must isolate the specific pharmacokinetic failure point. Use the diagnostic workflow below to determine whether your purine inhibitor suffers from a solubility, permeability, or metabolic bottleneck.
Diagnostic workflow for troubleshooting poor oral bioavailability in purine-based inhibitors.
Troubleshooting Knowledge Base (FAQs)
Ticket #101: High Potency, Zero Exposure (Solubility vs. Permeability)
Q: My novel purine-based kinase inhibitor shows sub-nanomolar biochemical potency but an oral bioavailability (F) of <5% in rodents. How do I isolate the root cause?
A: Poor oral bioavailability in purine scaffolds typically stems from the "brick dust" phenomenon or excessive polarity. You must decouple solubility from permeability:
-
Thermodynamic vs. Kinetic Solubility: Purines possess flat, rigid aromatic rings that stack tightly, resulting in high crystal lattice energy. If kinetic solubility (DMSO spike into buffer) is high but thermodynamic solubility (solid powder equilibrated in buffer) is low, your issue is crystal lattice energy.
-
Permeability (Caco-2): Purines have multiple nitrogen atoms acting as hydrogen bond acceptors/donors. If the Caco-2 apparent permeability ( Papp ) is <1×10−6 cm/s, the topological polar surface area (TPSA) is likely too high. If the efflux ratio (B-A / A-B) is >2 , the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
Ticket #102: Rational Scaffold Optimization
Q: We want to optimize the purine core to improve PK without losing target affinity. Which positions are most amenable to modification?
A: Structure-activity relationship (SAR) studies consistently highlight the C2, C6, and N9 positions as the primary vectors for pharmacokinetic optimization[1].
-
N9 Alkylation: Shielding the N9 position via alkylation or bulky group insertion prevents rapid metabolism and eliminates a hydrogen bond donor, significantly improving lipophilicity and membrane permeability.
-
C6 Substitution: Replacing polar groups at C6 with piperazine derivatives or aliphatic amides can modulate the pKa and disrupt planar stacking, lowering lattice energy and improving solubility.
-
C2 Modification: Introducing solubilizing appendages (e.g., dimethylamino groups) at C2 can drastically improve aqueous solubility while maintaining kinase hinge-binding interactions.
Field Evidence: In the optimization of PGK1 inhibitors, modifying the purine scaffold led to compound 6e, which achieved an oral bioavailability of 107% and an AUC0−∞ of 11,854 h·ng/mL in rats[2]. Similarly, systematic substitution at C2, C6, and N9 in TLR7/9 antagonists yielded compound 29, achieving 70.8% oral bioavailability[1].
Ticket #103: Bypassing First-Pass Metabolism & Efflux
Q: Our purine inhibitor has good in vitro permeability but undergoes rapid first-pass metabolism in the liver. What chemical strategies can bypass this?
A: When structural optimization of the active pharmacophore is exhausted, prodrug strategies are the most reliable systems for bypassing gut/liver metabolism.
-
Lipid Prodrugs: Conjugating the purine core to a lipid moiety (e.g., hexadecyloxypropyl) enhances lipophilicity and promotes lymphatic absorption. Because the lymphatic system drains directly into the systemic circulation via the thoracic duct, this route completely bypasses portal vein transport and liver first-pass metabolism[3].
-
Amino Acid Esters (Valyl Esters): For purine nucleoside analogs, adding an L-valyl ester targets the intestinal peptide transporter PEPT1. This strategy actively transports the drug across the gut wall before it is cleaved by esterases. This approach successfully increased the bioavailability of acyclovir to valacyclovir by 3-4 times, and similarly improved valopicitabine oral exposure by 34%[4].
Ticket #104: Formulation Rescue for "Brick Dust" Compounds
Q: We cannot alter the chemical structure due to strict SAR constraints. What formulation techniques are recommended for highly crystalline purines?
A: You must artificially elevate the drug's energy state in the gastrointestinal tract to force dissolution.
-
Amorphous Solid Dispersions (ASDs): Spray-drying the purine with a hydrophilic polymer (e.g., HPMC-AS) traps it in an amorphous state, completely removing the crystal lattice energy barrier.
-
Salt Formation + Crystallization Inhibitors: If the purine has a basic imidazole nitrogen, form a salt using acidic coformers. However, highly soluble salts often disproportionate in the neutral pH of the intestine, causing the free base to crash out. You must include a crystallization inhibitor (like methacrylic acid-ethyl acrylate copolymer) in the formulation. The polymer sterically hinders nucleation, maintaining a supersaturated state during the critical intestinal absorption window[5].
Quantitative Data Center
Table 1: Pharmacokinetic Profiles of Optimized Purine Inhibitors
| Compound | Target | Structural Modification | Oral Bioavailability (F%) | Cmax (ng/mL) | Reference |
| Compound 6e | PGK1 | Novel purine scaffold optimization | 107 ± 32% | 1011 ± 243 | [2] |
| Compound 29 | TLR7/9 | C2, C6, N9 substitution | 70.8% | N/A | [1] |
| Valopicitabine | HCV Pol | 3′-O-L-valinyl ester prodrug | +34% (vs parent) | N/A | [4] |
Table 2: Strategic Interventions for Purine Scaffolds
| Strategy | Mechanism of Action | Best Suited For |
| Lipid Prodrugs | Enhances lipophilicity; promotes lymphatic absorption bypassing the liver. | High first-pass metabolism |
| Valyl Esters | Actively transported via PEPT1 intestinal transporters. | Poor permeability / High TPSA |
| Amorphous Solid Dispersions | Traps drug in a high-energy state to overcome crystal lattice energy. | Low thermodynamic solubility |
| Salts + Crystallization Inhibitors | Increases dissolution rate; polymer prevents premature precipitation in the gut. | Basic purines (imidazole N) |
Standard Operating Procedures (SOPs)
SOP 1: Self-Validating Caco-2 Permeability and Efflux Assay
Purpose: To definitively separate permeability limitations from efflux pump susceptibility.
-
Monolayer Preparation: Seed Caco-2 cells on polycarbonate filter inserts. Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².
-
Validation Control (Critical): Spike the assay with high-permeability (Propranolol) and low-permeability (Atenolol) reference standards. If Atenolol Papp exceeds 0.5×10−6 cm/s, discard the plate (monolayer integrity is compromised).
-
Dosing: Apply the purine inhibitor (10 µM) to the apical chamber (A-to-B) and basal chamber (B-to-A) in separate wells. Ensure final DMSO concentration is <1%.
-
Sampling & Analysis: Sample the receiver chambers at 30, 60, and 90 minutes. Quantify via LC-MS/MS.
-
Data Interpretation: Calculate the Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ). An ER > 2.0 indicates active efflux. If confirmed, co-administer with a P-gp inhibitor (e.g., Verapamil) to validate the efflux mechanism.
SOP 2: Cassette Dosing for High-Throughput In Vivo PK Screening
Purpose: To rapidly screen the oral bioavailability of multiple purine derivatives simultaneously[6].
-
Compound Pooling: Select 4-5 purine derivatives. Causality Rule: Ensure each compound has a distinct molecular weight (difference of >3 Da) to prevent LC-MS/MS isotopic cross-talk.
-
Formulation: Dissolve the cassette pool in a universally tolerated vehicle (e.g., 5% DMSO / 40% PEG400 / 55% Saline). Administer via oral gavage to rodents (typically 1-2 mg/kg per compound).
-
Validation Control (Critical): Cassette dosing risks drug-drug interactions (e.g., one purine inhibiting CYP450, artificially inflating the exposure of another). You must run a discrete (single-compound) dosing control for at least one compound in the cassette to validate that the PK profile matches the pooled results.
-
Sampling & Modeling: Collect serial blood samples (0.25, 0.5, 1, 2, 4, 8, 24 hours). Extract plasma and deconvolute concentrations via LC-MS/MS to calculate AUC , Cmax , and F% .
References
-
Discovery of Novel Purine Derivatives as Potent and Orally Bioavailable PGK1 Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Systematic Optimization of Potent and Orally Bioavailable Purine Scaffold as a Dual Inhibitor of Toll-Like Receptors 7 and 9. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Preclinical pharmacokinetics and metabolism of a novel diaryl pyrazole resorcinol series of heat shock protein 90 inhibitors. Molecular Cancer Therapeutics - AACR Journals.[Link]
- WO2020176859A1 - Lipid prodrugs of jak inhibitors and uses thereof.
-
Enhancing the Bioavailability of a Novel Enrofloxacin Salt by Inhibiting Precipitation via a Crystallization Inhibitor. ACS Publications.[Link]
-
Prodrug strategies in developing antiviral nucleoside analogs. RSC Publishing.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2020176859A1 - Lipid prodrugs of jak inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. Prodrug strategies in developing antiviral nucleoside analogs - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00810G [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
Technical Support Center: Navigating the Solubility Labyrinth of 8-Thio-Purine Compounds
Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with 8-thio-purine compounds. The unique structural characteristics of these molecules, while conferring valuable biological activity, often present significant challenges in achieving adequate solubility for in vitro and in vivo studies. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and a foundational understanding of the physicochemical principles governing the solubility of 8-thio-purine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do my 8-thio-purine compounds consistently show poor aqueous solubility?
The limited aqueous solubility of many 8-thio-purine derivatives is rooted in their molecular structure. The purine ring system itself is largely hydrophobic, which limits favorable interactions with water molecules. While the presence of polar functional groups can contribute to hydrogen bonding, the overall crystalline structure and molecular properties often result in low solubility, which can impact bioavailability and therapeutic effectiveness.[1][2] For many crystalline solids, the energy required to break the crystal lattice can be substantial, leading to low solubility.[3]
Q2: I'm starting with a new 8-thio-purine analog. What are the essential first steps to assess its solubility?
A systematic approach is crucial. Begin by determining the compound's intrinsic solubility in deionized water and physiologically relevant buffer systems, such as phosphate-buffered saline (PBS) at pH 7.4. Following this initial assessment, establishing a pH-solubility profile is highly recommended. Many purine derivatives are ampholytic, meaning their solubility can be significantly influenced by the pH of the solution.[1]
Q3: My compound is crashing out of my aqueous buffer during my experiment. What are the likely causes and immediate troubleshooting steps?
Precipitation during an experiment is a common issue and can often be attributed to a few key factors:
-
Exceeding Solubility Limit: The concentration of your compound may be too high for the chosen buffer system and experimental temperature.
-
pH Fluctuation: A minor shift in the pH of your solution can cause an ionizable compound to precipitate.
-
Temperature Changes: Solubility is often temperature-dependent. A decrease in temperature can lead to precipitation.[1]
Immediate Actions:
-
Verify pH: Check the pH of your solution to ensure it hasn't drifted.
-
Gentle Warming: Try gently warming the solution while stirring to redissolve the precipitate.[3]
-
Dilution: If your experimental design allows, increasing the solvent volume will lower the concentration and may prevent precipitation.[3]
Q4: What are the most effective strategies for enhancing the solubility of a stubborn 8-thio-purine compound?
Several techniques can be employed, ranging from simple adjustments to more advanced formulation strategies:
-
pH Adjustment: For ionizable compounds, adjusting the pH to a range where the molecule is in its more soluble ionized form is a primary strategy.[1][4]
-
Co-solvents: Introducing a water-miscible organic solvent like DMSO or ethanol can increase solubility by reducing the overall polarity of the solvent system.[1][3]
-
Salt Formation: Converting the purine derivative into a salt can dramatically increase its aqueous solubility.[1][4][5]
-
Complexation: Using agents like cyclodextrins can encapsulate the hydrophobic compound, forming a more water-soluble complex.[1]
In-Depth Troubleshooting Guides
Issue 1: My 8-thio-purine compound will not dissolve in my desired aqueous buffer.
This is a frequent challenge, often stemming from the compound's inherent hydrophobicity and the specific buffer conditions. The following workflow provides a systematic approach to resolving this issue.
Caption: Troubleshooting workflow for an insoluble compound.
Causality Explained:
-
pH Adjustment: 8-thio-purines often have acidic or basic functional groups. By adjusting the pH, you can shift the equilibrium towards the charged (ionized) species, which is generally more soluble in aqueous media.[1][2][4] For instance, thioguanine and mercaptopurine are significantly more soluble at a low pH (~1-2) where they exist in their protonated forms.[2] Conversely, 6-thioguanine is also soluble in dilute alkali solutions.[6][7]
-
Co-solvents: Co-solvents like DMSO work by reducing the polarity of the aqueous environment, making it more favorable for hydrophobic molecules to dissolve.[1] It's crucial to start with a low concentration, as high levels of organic solvents can be detrimental to many biological assays.[1]
Issue 2: My stock solution in DMSO is showing precipitation after freeze-thaw cycles.
While DMSO is an excellent solvent for many nonpolar compounds, its hygroscopic nature can lead to problems.[8][9] Water absorbed from the atmosphere can decrease the solubility of your compound in DMSO, leading to precipitation upon freezing and thawing.[10]
Preventative Measures & Solutions:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles.
-
Use Anhydrous DMSO: Start with high-quality, anhydrous DMSO to prepare your stock solutions.
-
Proper Storage: Store DMSO stock solutions in tightly sealed vials with desiccant to minimize water absorption.
-
Re-dissolving: If precipitation occurs, gentle warming and vortexing can often bring the compound back into solution.[3]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol outlines the steps for preparing a concentrated stock solution of an 8-thio-purine compound in a non-aqueous solvent like DMSO.
Materials:
-
8-thio-purine compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh the Compound: Accurately weigh a precise amount of the 8-thio-purine compound using an analytical balance.
-
Transfer to Vial: Carefully transfer the weighed compound into an appropriate vial.
-
Add Solvent: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, gently warm the vial (e.g., in a 37°C water bath) to aid dissolution.
-
Visual Inspection: Ensure that all solid material has completely dissolved.
-
Storage: Store the stock solution in tightly sealed, single-use aliquots at -20°C or -80°C to minimize degradation and water absorption.[7][10]
Protocol 2: Determination of Aqueous Solubility by the Shake-Flask Method
This is a standard method to determine the equilibrium solubility of a compound in a specific aqueous buffer.
Materials:
-
8-thio-purine compound
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
Add Excess Compound: Add an excess amount of the 8-thio-purine compound to a vial containing a known volume of the aqueous buffer. The goal is to have undissolved solid remaining.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect the supernatant, being cautious not to disturb the pellet.
-
Dilution and Analysis: Dilute the supernatant with the same buffer to a concentration within the linear range of your analytical method (HPLC or UV-Vis).
-
Quantification: Determine the concentration of the dissolved compound in the supernatant. This concentration represents the equilibrium solubility.
Data Presentation
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| 6-Thioguanine | Water | Room Temp | Practically Insoluble | [7] |
| 6-Thioguanine | Dilute Alkali | Room Temp | Soluble | [6][7] |
| Azathioprine | DMSO | Room Temp | ~12.5 mg/mL | [6] |
| 8-Azaguanine | Water | Room Temp | Insoluble | [11][12] |
| 8-Azaguanine | DMSO | Room Temp | ≥3.93 mg/mL | [12] |
Logical Relationships in Solubility Enhancement
The choice of a solubility enhancement strategy often depends on the properties of the compound and the requirements of the downstream application.
Caption: Decision tree for selecting a solubility enhancement method.
References
-
de Vries, B., et al. Advances in Thiopurine Drug Delivery: The Current State-of-the-Art. PMC. Available from: [Link]
-
Serajuddin, A. T. M. Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. 2007;59(7):603-616. Available from: [Link]
-
MDPI. A Rapid and Reliable Absorbance Assay to Identify Drug–Drug Interactions with Thiopurine Drugs. Available from: [Link]
-
Nowak, M. J., et al. Thiopurines Analogues with Additional Ring: Synthesis, Spectroscopic Properties, and Anticancer Potency. PMC. 2023;28(10):4208. Available from: [Link]
-
Separation Science. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Available from: [Link]
-
Nelson, J. A., et al. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. Cancer Research. 1975;35(10):2872-2878. Available from: [Link]
-
IMR Press. Partition coefficients of some purine derivatives and its application to pharmacokinetics. Available from: [Link]
-
Chrzanowska, M., et al. Partition coefficients of some purine derivatives and its application to pharmacokinetics. Farmaco. 2005;60(6-7):539-543. Available from: [Link]
-
Semantic Scholar. Salt formation to improve drug solubility. Available from: [Link]
-
Wikipedia. 8-Azaguanine. Available from: [Link]
-
Aston University. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Available from: [Link]
-
Kolassa, N., & Stengg, R. Facilitated Transport of 6-mercaptopurine and 6-thioguanine and Non-Mediated Permeation of 8-azaguanine in Novikoff Rat Hepatoma Cells and Relationship to Intracellular Phosphoribosylation. PubMed. 1977;20(10):1729-1734. Available from: [Link]
-
Ascendia Pharma. 4 Factors Affecting Solubility of Drugs. Available from: [Link]
-
World Health Organization (WHO). Target Product Profile for a paediatric formulation of mercaptopurine (6MP). Available from: [Link]
-
Wang, Y., et al. Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia. PMC. 2021;13(4):1199. Available from: [Link]
-
ResearchGate. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Available from: [Link]
-
ACS Publications. Enhancing the Solubility of 6-Mercaptopurine by Formation of Ionic Cocrystal with Zinc Trifluoromethanesulfonate: Single-Crystal-to-Single-Crystal Transformation. Crystal Growth & Design. 2014;14(10):5019–5025. Available from: [Link]
-
Ziath. Samples in DMSO: What an end user needs to know. Available from: [Link] DMSO_what_an_end_user_needs_to_know.pdf
-
Vlčková, H., et al. Analytical and Sample Preparation Protocol for Therapeutic Drug Monitoring of 12 Thiopurine Metabolites Related to Clinical Treatment of Inflammatory Bowel Disease. PMC. 2018;23(7):1858. Available from: [Link]
-
Semantic Scholar. Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for. Available from: [Link]
-
PharmGKB. Thiopurine Pathway, Pharmacokinetics/Pharmacodynamics. Available from: [Link]
-
ResearchGate. Converging Fate of the Oxidation and Reduction of 8-Thioguanosine. Available from: [Link]
-
Semantic Scholar. Converging Fate of the Oxidation and Reduction of 8-Thioguanosine. Available from: [Link]
-
ResearchGate. Preferential solvation of thiophene and furan-2-carboxaldehyde phenylhydrazone derivatives in DMSO-water and DMSO-n-octanol mixtures. Available from: [Link]
-
Colonic thioguanine pro-drug: Investigation of microbiome and novel host metabolism. Available from: [Link]
-
Teledyne Labs. Purine and Related Compound Purification Strategies. Available from: [Link]
-
MDPI. Solubility Data and Computational Modeling of Baricitinib in Various (DMSO + Water) Mixtures. Available from: [Link]
-
Moss, A. C., et al. Split-dose administration of thiopurine drugs: a novel and effective strategy for managing preferential 6-MMP metabolism. Alimentary Pharmacology & Therapeutics. 2012;36(3):255-260. Available from: [Link]
-
Semantic Scholar. A Rapid and Reliable Absorbance Assay to Identify Drug–Drug Interactions with Thiopurine Drugs. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in Thiopurine Drug Delivery: The Current State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.aston.ac.uk [research.aston.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 6-Thioguanine | 154-42-7 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. ziath.com [ziath.com]
- 11. 8-Azaguanine - Wikipedia [en.wikipedia.org]
- 12. apexbt.com [apexbt.com]
Technical Support Center: Optimizing Purine Analogue Dosage for In Vivo Efficacy Studies
Welcome to the Purine Analogue Technical Support Center. Designed for researchers, scientists, and drug development professionals, this hub provides authoritative troubleshooting, mechanistic insights, and self-validating protocols for conducting in vivo preclinical studies with purine antimetabolites (e.g., 6-Mercaptopurine, 6-Thioguanine, Fludarabine).
Because purine analogues function as prodrugs with narrow therapeutic indices, their in vivo efficacy is heavily dictated by host genetics, competitive metabolic pathways, and variable pharmacokinetics[1][2]. This guide bridges the gap between empirical dosing and precision pharmacology.
Module 1: Mechanistic Grounding & Pathway Visualization
To optimize dosage, one must first understand the competitive metabolic pathways dictating the fate of purine analogues. For example, 6-mercaptopurine (6-MP) requires intracellular activation by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to form cytotoxic thioguanine nucleotides (TGNs)[2]. However, it is simultaneously subject to rapid inactivation by thiopurine S-methyltransferase (TPMT) and xanthine oxidase (XO)[3].
Competitive metabolic pathways of 6-Mercaptopurine dictating efficacy and toxicity.
Module 2: Troubleshooting Desk & FAQs
Q1: My wild-type (WT) mice show no antileukemic efficacy at standard 6-MP doses, but my Tpmt-/- knockout models are dying from severe myelosuppression. How do I resolve this? Root Cause & Causality: This is driven by a profound gene-dosage effect in purine metabolism[4]. In WT mice, high TPMT activity rapidly inactivates 6-MP into 6-methylmercaptopurine (6-MMP), preventing the accumulation of active TGNs[2]. Conversely, Tpmt-/- mice lack this clearance mechanism, shunting the entire dose through the HGPRT pathway into cytotoxic TGNs, causing fatal hematopoietic toxicity[5]. Solution: You must stratify dosing based on genetic background. For Tpmt-/- mice, reduce the dose drastically (e.g., 1–2.5 mg/kg/day) to achieve efficacy without lethal toxicity[6]. For WT (Tpmt+/+) mice, escalate the dose significantly (up to 50–100 mg/kg/day) to saturate TPMT clearance and achieve comparable leukemia-free survival[4].
Q2: I am using Fludarabine in a pediatric xenograft model. How should I scale the dose to mimic clinical pharmacokinetics (PK)? Root Cause & Causality: Fludarabine (f-ara-A) exhibits high pharmacokinetic variability driven by renal clearance and age-related maturation, which standard body-surface-area (BSA) scaling fails to capture[7]. Furthermore, the intracellular accumulation of its active triphosphate form (f-ara-ATP) is non-linear; entry into mononuclear cells decreases over the course of therapy[8]. Solution: Transition from empirical scaling to Physiologically Based Pharmacokinetic (PBPK) modeling[9]. To mimic the clinical daily AUC target of 4.5 mg*h/L[8], adjust the murine dosing schedule to account for faster allometric clearance. Utilize a multi-dose regimen and validate exposure by measuring intracellular f-ara-ATP rather than relying solely on plasma f-ara-A levels[8].
Q3: What are the most reliable biomarkers to monitor in vivo toxicity and efficacy for purine analogues? Root Cause & Causality: Monitoring plasma levels of purine analogues is of questionable value because they are rapidly cleared from circulation (t½ ~90 mins) and their cytotoxicity depends entirely on intracellular conversion to active nucleotides[1]. Solution: Implement a dual-biomarker monitoring strategy:
-
Pharmacodynamics (Toxicity): Measure Absolute Neutrophil Count (ANC) via routine blood draws and quantify TGNs in red blood cells. ANC is the most direct, reliable readout for dose-limiting myelosuppression[10].
-
Efficacy: Utilize bioluminescence imaging (BLI) in luciferase-tagged leukemia models to longitudinally track tumor burden without relying on survival as the sole endpoint[4].
Module 3: Standard Operating Procedures (SOPs)
Protocol: In Vivo Efficacy and MTD Determination for 6-Mercaptopurine
Design Principle: A self-validating protocol must contain internal controls that confirm the assay worked regardless of the experimental outcome. This workflow uses genetic stratification and real-time PD monitoring to validate drug exposure.
Step-by-step in vivo workflow for purine analogue efficacy and toxicity evaluation.
Step 1: Model Preparation & Genotyping (The Baseline Control)
-
Establish the murine model. If using genetically modified models, confirm Tpmt and Nudt15 status via PCR prior to enrollment to ensure phenotype-to-genotype correlation is accurate[5].
-
Inoculate mice with luciferase-expressing leukemic cells (e.g., BCR-ABL+ cells) via tail vein injection[4].
Step 2: Dose Stratification & Administration (The Therapeutic Window)
-
Randomize mice into vehicle control and treatment groups.
-
Prepare 6-MP in an appropriate vehicle (e.g., 0.5% methylcellulose or drinking water)[5].
-
Self-Validating Check: Include a low-dose cohort (2.5 mg/kg) and a high-dose cohort (50 mg/kg) to capture the therapeutic window across different metabolic phenotypes[4][6]. Administer daily via oral gavage.
Step 3: Pharmacodynamic (PD) Monitoring (The Safety Valve)
-
On days 5, 10, and 17, collect 50 µL of blood via submandibular bleed[5].
-
Perform Complete Blood Counts (CBC) to monitor Absolute Neutrophil Count (ANC)[10].
-
Intervention Rule: Suspend dosing if ANC drops below 1.0 G/L or if body weight loss exceeds 20%[5][10].
Step 4: Efficacy Readout & Endpoint Analysis
-
Perform bioluminescence imaging (BLI) weekly. Inject D-luciferin (150 mg/kg IP), wait 10 minutes, and image to quantify total flux (photons/sec) as a surrogate for leukemia burden[4].
-
At predetermined endpoints, euthanize mice and harvest bone marrow to quantify DNA-incorporated thioguanine (DNA-TG) via LC-MS/MS, confirming target engagement[5].
Module 4: Quantitative Data Reference
The following table summarizes key pharmacokinetic and dosing parameters to guide your experimental design, highlighting the extreme divergence in dosing requirements based on genetic status.
| Purine Analogue | Genotype / Population | Optimized In Vivo Dose | Key PK/PD Metric | Primary Toxicity |
| 6-Mercaptopurine | Wild-Type (Tpmt+/+) | 50 – 100 mg/kg/day | Plasma t½: 90 ± 30 min | Hepatotoxicity (6-MMP driven) |
| 6-Mercaptopurine | Knockout (Tpmt-/-) | 1 – 2.5 mg/kg/day | High RBC TGNs | Severe Myelosuppression |
| 6-Thioguanine | Wild-Type (Tpmt+/+) | 5 mg/kg/day | DNA-TG incorporation | Myelosuppression |
| 6-Thioguanine | Knockout (Tpmt-/-) | 1 – 2 mg/kg/day | DNA-TG incorporation | Severe Myelosuppression |
| Fludarabine | Pediatric / Murine Scaled | Iterative (PBPK guided) | Target AUC: 4.5 mg*h/L | Lymphodepletion / TRM |
Data aggregated from established preclinical and clinical PK/PD models[1][4][6][8].
Module 5: References
-
Mercaptopurine Tablets Pharmacokinetics & TPMT Status Source: PharmGKB URL:
-
Differential Effects of Targeted Disruption of Thiopurine Methyltransferase on Mercaptopurine and Thioguanine Pharmacodynamics Source: AACR Journals URL:
-
Clinical Use in Childhood ALL Morphological Types of Acute Lymphoblastic Leukemia Source: Pharmacology2000 URL:
-
A Comparative Study of Allopurinol and Other Purine Analogues Source: BenchChem URL:
-
Host Thiopurine Methyltransferase Status Affects Mercaptopurine Antileukemic Effectiveness in a Murine Model Source: NIH / PubMed Central URL:
-
Additive effects of TPMT and NUDT15 on thiopurine toxicity in children with acute lymphoblastic leukemia across multiethnic populations Source: ResearchGate URL:
-
Physiologically Based Pharmacokinetic Virtual Twin Approach for Fludarabine Dosing in Pediatric Hematopoietic Stem Cell Transplantation Source: NIH / PubMed Central URL:
-
Pharmacokinetics and Model-Based Dosing to Optimize Fludarabine Therapy in Pediatric Hematopoietic Cell Transplant Recipients Source: ResearchGate URL:
-
Role of pharmacokinetic modeling and simulation in precision dosing of anticancer drugs Source: AME Groups URL:
-
Pharmacokinetic–pharmacodynamic modeling of maintenance therapy for childhood acute lymphoblastic leukemia Source: DOKUMEN.PUB URL:
Sources
- 1. s3.pgkb.org [s3.pgkb.org]
- 2. Oncology [pharmacology2000.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Host Thiopurine Methyltransferase Status Affects Mercaptopurine Antileukemic Effectiveness in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Physiologically Based Pharmacokinetic Virtual Twin Approach for Fludarabine Dosing in Pediatric Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of pharmacokinetic modeling and simulation in precision dosing of anticancer drugs - Darwich - Translational Cancer Research [tcr.amegroups.org]
- 10. dokumen.pub [dokumen.pub]
Technical Support Center: Synthesis of 8-Substituted Purine Derivatives
Welcome to the technical support center for the synthesis of 8-substituted purine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purine chemistry. The unique electronic nature of the purine scaffold—an electron-rich imidazole ring fused to an electron-deficient pyrimidine ring—presents both opportunities and significant challenges for regioselective functionalization.[1] This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you overcome common hurdles and achieve your synthetic targets efficiently.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and stumbling blocks encountered during the synthesis of 8-substituted purines.
Q1: Why is my direct C-H functionalization at the C8 position failing or giving low yields?
A1: Direct C-H activation at the C8 position is a powerful but sensitive method. Common failure points include:
-
Catalyst System: This reaction typically requires a dual-catalyst system, most commonly Palladium (Pd) and Copper (Cu).[2] The Cu(I) salt is believed to facilitate the C-H activation step, and its absence or degradation can halt the reaction.[2][3] Ensure your Cu(I) source is fresh and handled under inert conditions if possible.
-
Atmosphere: Strict exclusion of air can be essential to prevent the formation of oxidative byproducts.[2] Reactions should be assembled under an inert atmosphere (Argon or Nitrogen).
-
N9-Substitution: The presence of a substituent at the N9 position often significantly improves reactivity. N9-unsubstituted purines have an acidic proton that can interfere with the catalytic cycle, leading to very low conversion.[4]
-
High Temperature & Solvent: These reactions often require high temperatures (110-160 °C) and prolonged reaction times, sometimes up to 60 hours.[2][3] Anhydrous, high-boiling point solvents like DMF or dioxane are typically necessary. DMF decomposition at high temperatures can sometimes produce dimethylamine, which can paradoxically influence the reaction rate.[3]
Q2: I'm getting a mixture of N7 and N9 alkylation products. How can I control the regioselectivity?
A2: Controlling N7 vs. N9 alkylation is a classic challenge in purine chemistry. The outcome is highly dependent on reaction conditions and the substrate itself.
-
Kinetic vs. Thermodynamic Control: Alkylation at N9 is generally the thermodynamically favored product. Reactions run at higher temperatures for longer durations often favor the N9 isomer. N7 alkylation is often the kinetically favored product, especially with bulky alkylating agents.
-
Solvent and Base: Polar aprotic solvents (like DMF) and strong, non-nucleophilic bases often favor N9 substitution. In contrast, using a base like potassium carbonate in a solvent like acetonitrile can sometimes lead to mixtures.[5]
-
Protecting Groups: For complex substrates, especially nucleosides, the most reliable method is to use a protecting group strategy to block one nitrogen atom, directing the reaction to the desired position.[6][7]
Q3: What is the most reliable method to introduce a halogen at the C8 position?
A3: Direct C8-halogenation is the most common approach. 8-halopurines are critical intermediates for subsequent nucleophilic substitution or cross-coupling reactions.[8]
-
Bromination: Electrophilic bromination using reagents like N-Bromosuccinimide (NBS) in DMF or 1,3-dibromo-5,5-dimethylhydantoin (DBH) are highly effective for introducing bromine at the C8 position.[9][10] These reactions are often regioselective for the electron-rich C8 position.
-
Chlorination & Iodination: Direct chlorination can be achieved with various electrophilic chlorine sources.[8] Iodination is typically accomplished via halogen exchange from an 8-bromo or 8-chloropurine, or by trapping a C8-lithiated or C8-magnesiated intermediate with an iodine source.[8][11]
Q4: My Suzuki-Miyaura cross-coupling from an 8-bromopurine is not working. What should I troubleshoot?
A4: The Suzuki-Miyaura reaction is a robust method for forming C-C bonds at the C8 position.[12] If you are facing issues, consider the following:
-
Catalyst/Ligand Choice: Ensure you are using an appropriate Pd catalyst and ligand combination. Pd(PPh₃)₄ is a common choice. The choice of ligand is crucial for stabilizing the active Pd(0) species and facilitating the catalytic cycle.
-
Base and Solvent: The base (e.g., K₂CO₃, Cs₂CO₃) is critical for activating the boronic acid. An aqueous/organic solvent mixture (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O) is typically required. Ensure the base is fully dissolved.
-
Boronic Acid Quality: Boronic acids can degrade over time, especially through dehydration to form boroxines. Use fresh, high-quality boronic acid or test its integrity before use.
-
Degassing: Thoroughly degassing the reaction mixture to remove oxygen is crucial. Oxygen can oxidize and deactivate the Pd(0) catalyst.
Part 2: Detailed Troubleshooting Guides
This section provides in-depth solutions for specific synthetic methodologies.
A. Direct C-H Arylation/Alkenylation
This modern approach avoids the pre-functionalization step of halogenation but comes with its own set of challenges.[2][13]
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Reaction or Very Low Conversion | 1. Inactive catalyst system (Pd and/or Cu).[2] 2. N9-H interference.[4] 3. Insufficient temperature or reaction time.[3] 4. Oxygen contamination deactivating the catalyst. | 1. Use fresh Pd(OAc)₂ and CuI. Consider pre-forming the active catalyst. 2. If possible, protect or substitute the N9 position prior to the C-H activation step. 3. Increase temperature to 120-160 °C and monitor the reaction for 24-48 hours. Microwave irradiation can sometimes accelerate the reaction.[14] 4. Thoroughly degas the solvent and reaction mixture with Ar or N₂ before heating. |
| Formation of 8,8'-bispurine Dimer | Homocoupling of the purine starting material, often observed in reactions with incomplete conversion of the aryl halide.[15] | 1. Increase the equivalents of the aryl halide coupling partner. 2. Optimize the catalyst loading; sometimes a lower catalyst concentration can disfavor dimerization. |
| Poor Regioselectivity (Substitution at other positions) | While C8 is electronically favored for this reaction, highly activating groups on the purine ring could potentially lead to side reactions. More common is functionalization at other positions during multi-step syntheses.[16] | 1. Confirm the structure of your starting material. 2. Re-evaluate the reaction conditions; direct C-H activation is generally highly selective for C8. If side products are observed, consider an alternative strategy like Suzuki coupling from a regioselectively prepared 8-halopurine. |
B. Synthesis from 8-Halopurines (Nucleophilic Substitution & Cross-Coupling)
This is a classic, reliable, and versatile pathway for introducing a wide range of substituents.[8][9]
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Failed Nucleophilic Aromatic Substitution (SₙAr) | 1. Poor leaving group (I > Br > Cl). 2. Weak nucleophile. 3. Insufficient activation of the purine ring. | 1. If using an 8-chloropurine, consider converting it to the more reactive 8-bromo or 8-iodo derivative. 2. For weak nucleophiles (e.g., some amines, alcohols), use a strong base (e.g., NaH for alcohols) to generate the more potent nucleophilic anion.[17] 3. Heat the reaction. Microwave irradiation can be very effective.[14] |
| Low Yield in Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) | 1. Deactivation of the Pd catalyst.[12] 2. Poor quality of the organometallic reagent (e.g., boronic acid, terminal alkyne). 3. Incorrect choice of base or solvent. | 1. Ensure meticulous degassing of the reaction mixture. Use fresh catalyst and appropriate ligands. 2. Use fresh boronic acid. For Sonogashira, ensure the terminal alkyne is pure and co-catalyst (CuI) is added. 3. Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems. The solubility of all components is critical. |
| Hydrolysis/Dehalogenation of Starting Material | The 8-halopurine is being consumed by reaction with the base or water in the reaction mixture, especially under harsh conditions. | 1. Use anhydrous solvents and reagents. 2. Employ a milder, non-nucleophilic base if possible. 3. Lower the reaction temperature and extend the reaction time. |
Part 3: General Laboratory Protocols & Visualizations
To provide a practical starting point, two common experimental procedures are detailed below.
Workflow for Accessing 8-Substituted Purines
The following diagram illustrates the primary synthetic routes and decision points when targeting an 8-substituted purine derivative.
Caption: Key synthetic pathways to 8-substituted purine derivatives.
Protocol 1: Palladium-Catalyzed Direct C-H Arylation of an N9-Substituted Purine
This protocol is adapted from methodologies developed for the direct arylation of purine scaffolds.[2][13]
-
Reaction Setup: To a flame-dried Schlenk tube, add the N9-substituted purine (1.0 equiv), aryl iodide (1.5 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), Copper(I) iodide (CuI, 0.2 equiv), and Cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with dry Argon or Nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) via syringe to achieve a purine concentration of approximately 0.1 M.
-
Heating: Place the sealed tube in a preheated oil bath at 140-150 °C.
-
Monitoring: Stir the reaction vigorously for 24-48 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Workup: After cooling to room temperature, dilute the reaction mixture with Ethyl Acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Extraction: Wash the filtrate with water (3x) and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 8-arylpurine.
Troubleshooting Workflow for Direct C-H Arylation
Caption: Decision tree for troubleshooting low-yielding C-H arylation reactions.
Part 4: Purification Challenges
Purine derivatives are notoriously difficult to purify due to their polarity, potential for hydrogen bonding, and often poor solubility.
Q: My product is streaking badly on silica gel TLC and I'm getting poor separation during column chromatography. What can I do?
A: This is a very common issue.
-
TLC Additives: Before running a column, optimize your mobile phase on a TLC plate. Add a small amount of a polar modifier to your eluent system. For basic purine derivatives, adding 0.5-1% triethylamine (Et₃N) or ammonia in methanol can significantly reduce streaking by neutralizing acidic sites on the silica.
-
Alternative Stationary Phases: If silica gel fails, consider alternatives. Alumina (basic or neutral) can be effective for basic compounds. Reverse-phase (C18) chromatography is an excellent option for many purine derivatives, using solvent systems like acetonitrile/water or methanol/water, often with a buffer like ammonium acetate.[18]
-
Crystallization: Do not underestimate the power of crystallization. Many purine derivatives are crystalline solids. After a crude column, attempt to crystallize the product from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes, DCM/methanol). This can be far more effective for achieving high purity than repeated chromatography.
By understanding the underlying chemistry and anticipating common challenges, the synthesis of 8-substituted purine derivatives can become a more predictable and successful endeavor. This guide serves as a starting point for troubleshooting, and further deep dives into the cited literature are highly encouraged for complex cases.
References
-
Doležal, M., et al. (2006). Direct C-H arylation of purines: development of methodology and its use in regioselective synthesis of 2,6,8-trisubstituted purines. Organic Letters, 8(23), 5389-92. [Link]
-
Tloušt'ová, E., et al. (2011). Direct C–H Arylation of Purine on Solid Phase and Its Use for Chemical Libraries Synthesis. ACS Combinatorial Science, 13(4), 386-393. [Link]
-
Kundu, S., & Seley-Radtke, K. L. (2015). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 20(3), 4874-4901. [Link]
-
Rasmussen, K. K., et al. (2024). Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection. Molecules, 29(8), 1845. [Link]
-
Tloušt'ová, E., et al. (2011). Direct C–H Arylation of Purine on Solid Phase and Its Use for Chemical Libraries Synthesis. ACS Combinatorial Science. [Link]
-
Hocek, M., et al. (2006). Direct C−H Arylation of Purines: Development of Methodology and Its Use in Regioselective Synthesis of 2,6,8-Trisubstituted Purines. Request PDF. [Link]
-
Lister, J. H., & Taylor, E. C. (1975). Electrophilic and nucleophilic substitution reactions of 8-pyridyl- and 8-(1-methylpyridino)-purines. Journal of the Chemical Society, Perkin Transactions 1, (18), 1761-1765. [Link]
-
Niu, H.-Y., et al. (2018). Synthesis of C8-alkyl-substituted purine analogues by direct alkylation of 8-H purines with tetrahydrofuran catalyzed by CoCl2. Tetrahedron Letters, 59(32), 3143-3146. [Link]
-
Wang, Z., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 823. [Link]
-
Knochel, P., et al. (2013). Regioselective Functionalization of Purine Derivatives at Positions 8 and 6 Using Hindered TMP-Amide Bases of Zn and Mg. Synthesis, 45(22), 3029-3037. [Link]
-
Gray, N. S., et al. (2003). Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries. Molecular Diversity, 6(1), 43-53. [Link]
-
Seley-Radtke, K. L. (2012). Transition metal catalyzed cross-coupling approaches towards the synthesis of base-modified nucleosides. ResearchGate. [Link]
-
Reddit. (2024). Base protection of purine nucleosides: how to choose a protecting group?. Reddit. [Link]
-
Rideout, J. L., et al. (1994). Use of a protecting group in the synthesis of 9-alkyl-9H-purine-6(1H)-thiones. The Journal of Organic Chemistry. [Link]
-
Kumar, P., et al. (2008). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Molecules, 13(4), 815-826. [Link]
-
Müller, C. E., et al. (2009). Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido[5,4-d]pyrimidines. Beilstein Journal of Organic Chemistry, 5, 29. [Link]
-
Science of Synthesis. (2004). Product Class 17: Purines. Thieme. [Link]
-
Gandeepan, P., et al. (2018). Regioselective C–H and N–H functionalization of purine derivatives and analogues: a synthetic and mechanistic perspective. Catalysis Science & Technology, 8(24), 6029-6056. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Hocek, M. (2003). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. ResearchGate. [Link]
-
Hocek, M., et al. (2008). Synthesis of 6,8,9-Tri- and 2,6,8,9-Tetrasubstituted Purines by a Combination of the Suzuki Cross-coupling, N-Arylation, and Direct C−H Arylation Reactions. The Journal of Organic Chemistry, 73(22), 8855-8862. [Link]
-
Campillo, N. E., et al. (2014). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. Molecules, 19(12), 21565-21592. [Link]
-
Travé, A., et al. (2021). Synthesis and screening of 6‐alkoxy purine analogs as cell type‐selective apoptotic inducers in Jurkat cells. Archiv der Pharmazie, 354(6), 2000371. [Link]
Sources
- 1. Direct Regioselective C-H Cyanation of Purines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Substituted Purines as High-Affinity Histamine H3 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. jocpr.com [jocpr.com]
- 8. Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Direct C-H arylation of purines: development of methodology and its use in regioselective synthesis of 2,6,8-trisubstituted purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Regioselective C–H and N–H functionalization of purine derivatives and analogues: a synthetic and mechanistic perspective - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. d-nb.info [d-nb.info]
- 18. pdf.benchchem.com [pdf.benchchem.com]
overcoming resistance to purine-based anticancer agents
Welcome to the Advanced Therapeutics Technical Support Center
As a Senior Application Scientist, I frequently consult with researchers struggling with acquired resistance to purine-based anticancer agents (e.g., 6-mercaptopurine [6-MP], 6-thioguanine [6-TG], fludarabine, and cladribine). Drug resistance in this class is rarely a single-variable problem; it is a dynamic adaptation of the cellular metabolic network.
This guide is designed to help you troubleshoot, isolate, and overcome the specific mechanistic bottlenecks in your experimental models. We will focus on the causality behind these failures and provide self-validating protocols to bypass them.
Core Pathway & Resistance Bottlenecks
To troubleshoot resistance, we must first map the metabolic journey of purine analogs. These agents are prodrugs that require active transport into the cell, followed by a rate-limiting kinase cascade to become active triphosphates. Resistance arises when cancer cells alter the balance of influx, activation, inactivation, and efflux.
Fig 1. Purine analog metabolism and primary nodes of acquired drug resistance.
FAQ & Troubleshooting: NT5C2 Gain-of-Function Mutations
Q: We observe rapid 6-MP resistance in our relapsed Acute Lymphoblastic Leukemia (ALL) PDX models, despite confirming high intracellular prodrug uptake. What is the underlying mechanism?
A: If cellular influx is intact, the resistance is likely driven by accelerated intracellular inactivation. In approximately 20-30% of relapsed T-ALL and 3-10% of relapsed B-ALL cases, gain-of-function mutations in the cytosolic 5'-nucleotidase II (NT5C2) gene emerge[1].
The most common mutation, R367Q, alters the enzyme's autoregulatory switch. Mechanistically, this mutant protein exhibits a stark, neomorphic preference for thiopurine metabolites (TIMP, TGMP) over endogenous purines (IMP, GMP)[2]. The mutation increases the Vmax for TIMP dephosphorylation by over 15-fold compared to the wild-type enzyme[3]. This rapid dephosphorylation strips the monophosphates before they can be converted into the cytotoxic triphosphates required for DNA incorporation, effectively neutralizing the drug.
Protocol 1: Intracellular Nucleotidase Activity & Metabolite Profiling (LC-MS/MS)
To validate if NT5C2 hyperactivation is your specific bottleneck, you must measure the intracellular flux of thiopurine metabolites and validate it with targeted inhibition.
-
Cell Preparation: Culture your PDX-derived lymphoblasts alongside an isogenic wild-type control. Seed at 1×106 cells/mL in standard media.
-
Drug Pulsing: Treat cells with 10 µM 14 C-labeled 6-MP for 4, 8, and 24 hours.
-
Metabolite Extraction: Quench cellular metabolism by rapidly washing cells in ice-cold PBS, followed by extraction in 80% cold methanol (-80°C). Centrifuge at 15,000 x g for 15 minutes to precipitate proteins.
-
LC-MS/MS Analysis: Quantify the ratio of TIMP (active monophosphate) to thioxanthine/thiouric acid (inactive exported metabolites). In NT5C2-mutant lines, you will observe a severely depleted TIMP pool and high extracellular inactive metabolites.
-
Self-Validation (Inhibition Rescue): Treat a parallel cohort with a targeted NT5C2 allosteric inhibitor (e.g., CRCD2)[4]. If NT5C2 is the primary driver, CRCD2 will restore the intracellular TIMP pool and resensitize the leukemic cells to 6-MP[5].
FAQ & Troubleshooting: Bypassing Activation Bottlenecks
Q: Our solid tumor cell lines lack deoxycytidine kinase (dCK) and adenosine kinase (AK) expression. They are completely refractory to standard nucleoside analogs like 3'-deoxyadenosine (3'-dA). How can we bypass this activation bottleneck?
A: Standard nucleoside analogs are inherently flawed prodrugs because they rely on a highly inefficient, rate-limiting first phosphorylation step by kinases like AK or dCK. Furthermore, agents like 3'-dA are rapidly degraded in vivo by circulating adenosine deaminase (ADA)[6].
To overcome this, you should transition your experiments to ProTide (Prodrug Nucleotide) technology . ProTides, such as NUC-7738, chemically mask the active monophosphate group with an aryloxy phosphoramidate motif[7]. This modification allows the drug to passively diffuse across the cell membrane (independent of hENT transporters), resist ADA degradation, and completely bypass the rate-limiting kinase step[8]. Once inside the cell, the motif is cleaved by histidine triad nucleotide-binding protein 1 (HINT1) to directly release the pre-activated monophosphate[9].
Fig 2. ProTide technology bypasses transporter, kinase, and deaminase resistance bottlenecks.
Protocol 2: ProTide Efficacy Validation Assay
To definitively prove that your cell line's resistance is kinase/transporter-dependent and can be rescued by a ProTide, run this chemical perturbation assay:
-
Inhibitor Pre-treatment: Seed your target cells in a 96-well plate. Pre-treat separate experimental wells for 2 hours with:
-
NBTI (hENT1 transporter inhibitor)
-
EHNA (ADA inhibitor)
-
A134974 (Adenosine Kinase inhibitor)
-
-
Compound Dosing: Treat the pre-incubated cells with a dose-response gradient (0.1 µM to 100 µM) of either the parent nucleoside (e.g., 3'-dA) or the corresponding ProTide (e.g., NUC-7738).
-
Viability Readout: After 72 hours, assess cell viability using a standard ATP-luminescence assay (e.g., CellTiter-Glo).
-
Data Interpretation: The parent nucleoside's IC50 will shift drastically (indicating resistance) in the presence of NBTI or A134974. Conversely, the ProTide's IC50 will remain stable across all inhibitor conditions, proving its autonomous ability to bypass these specific resistance mechanisms[10].
Quantitative Data Summary
Use the table below to cross-reference your observed resistance phenotype with the appropriate targeted strategy.
| Resistance Mechanism | Associated Biomarker / Mutation | Quantitative Impact | Overcoming Strategy | Target Agent / Technology |
| Hyperactive Dephosphorylation | NT5C2 (R367Q mutation) | ~15.2-fold increase in TIMP dephosphorylation Vmax | Allosteric Enzyme Inhibition | CRCD2 (NT5C2 Inhibitor) |
| Kinase Downregulation | Loss of AK / dCK | >50-fold increase in IC50 for parent nucleosides | Bypass monophosphorylation | ProTide (e.g., NUC-7738) |
| Enzymatic Degradation | ADA Overexpression | Rapid in vivo deamination ( t1/2 < 10 mins) | Phosphoramidate Capping | ProTide (e.g., NUC-7738) |
| Transporter Deficiency | hENT1 / hCNT Downregulation | >10-fold reduction in intracellular drug uptake | Lipophilic Prodrugs (Passive Diffusion) | ProTides (e.g., NUC-1031, NUC-7738) |
References
-
Relapse specific mutations in NT5C2 in childhood acute lymphoblastic leukemia. National Institutes of Health (NIH). Available at:[Link][1]
-
Mechanisms of NT5C2-Mediated Thiopurine Resistance in Acute Lymphoblastic Leukemia. AACR Journals. Available at:[Link][2]
-
NT5C2 As a Major Contributor to Thiopurine Resistance at ALL Relapse Via Multiple Mechanisms. Confex. Available at:[Link][3]
-
Pharmacological inhibition of NT5C2 reverses genetic and non-genetic drivers of 6-MP resistance in acute lymphoblastic leukemia. National Institutes of Health (NIH). Available at:[Link][4]
-
Pharmacologic Inhibition of NT5C2 Reverses Genetic and Nongenetic Drivers of 6-MP Resistance in Acute Lymphoblastic Leukemia. ResearchGate. Available at:[Link][5]
-
The Novel Nucleoside Analogue ProTide NUC-7738 Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial. National Institutes of Health (NIH). Available at:[Link][6]
-
The Novel Nucleoside Analogue ProTide NUC-7738 Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial. AACR Journals. Available at:[Link][9]
-
NUC-7738, ProTide version 3′-dA, has cytotoxic activity. ResearchGate. Available at:[Link][10]
Sources
- 1. Relapse specific mutations in NT5C2 in childhood acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Paper: NT5C2 As a Major Contributor to Thiopurine Resistance at ALL Relapse Via Multiple Mechanisms [ash.confex.com]
- 4. Pharmacological inhibition of NT5C2 reverses genetic and non-genetic drivers of 6-MP resistance in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Novel Nucleoside Analogue ProTide NUC-7738 Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Novel Nucleoside Analogue ProTide NUC-7738 Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
prodrug strategies for enhancing cell permeability of purine inhibitors
Welcome to the Technical Support & Troubleshooting Center for Purine Inhibitor Prodrugs . As Application Scientists, we frequently encounter researchers whose highly potent purine nucleoside or phosphonate inhibitors fail in cellular assays due to poor membrane permeability. Purine derivatives are notoriously polar, heavily hydrogen-bonded, and often carry anionic charges at physiological pH, restricting their passive diffusion across lipid bilayers.
This guide provides field-proven diagnostic workflows, mechanistic troubleshooting, and self-validating protocols to help you successfully design, evaluate, and optimize prodrug strategies for your purine inhibitors.
Diagnostic Flowchart: Selecting Your Prodrug Strategy
Before diving into complex synthesis, you must match the prodrug masking strategy to the specific physicochemical liability of your purine inhibitor.
Decision matrix for selecting a purine inhibitor prodrug strategy based on target functional groups.
Frequently Asked Questions & Troubleshooting
Q1: My purine nucleoside analog has a sub-nanomolar IC50 in biochemical kinase assays but shows zero activity in cell-based assays. Why? Causality: Unmodified purine nucleosides rely on active transport (e.g., human equilibrative nucleoside transporters, hENT1) to enter cells. If your target cell line downregulates these transporters, your drug cannot enter. Furthermore, to become active inhibitors, nucleosides must often be phosphorylated by intracellular kinases. The first phosphorylation step is typically rate-limiting. Solution: By delivering the drug as a pre-phosphorylated monophosphate masked by a ProTide (Phosphoramidate) strategy, you bypass both the need for active transport and the rate-limiting first phosphorylation step[1].
Q2: I am designing a phosphonate purine inhibitor. Should I use a bis-POM/bis-POC strategy or a ProTide approach? Causality: Both strategies mask the dianionic charge of phosphonates to enable passive diffusion, but they diverge in stability and toxicity.
-
bis-POM (Pivaloyloxymethyl) / bis-POC (Isopropyloxycarbonyloxymethyl): These are rapidly cleaved by ubiquitous carboxylesterases. While they provide excellent rapid intracellular loading (the "tissue reservoir effect"), their cleavage releases pivalic acid (which depletes carnitine) and formaldehyde (a known mutagen)[2][3].
-
ProTides: These offer higher stability in human plasma and rely on a dual-enzyme activation mechanism (esterase followed by Hint-1 phosphoramidase), offering a safer toxicity profile for long-term administration[4].
Q3: My ProTide shows excellent Caco-2 permeability ( Papp>10×10−6cm/s ) but fails to inhibit the intracellular target. What is the bottleneck? Causality: High permeability only means the intact prodrug crossed the membrane. Lack of efficacy indicates an activation failure . ProTide activation is highly stereospecific. The phosphorus atom in a ProTide is a chiral center, resulting in SP and RP diastereomers. Often, one diastereomer is cleaved by Hint-1 phosphoramidase magnitudes faster than the other. Troubleshooting: Separate your diastereomers via chiral prep-HPLC and test them individually. Additionally, verify that your target cell line expresses sufficient levels of CatA/CES1 (carboxylesterases) and Hint-1[5].
Mechanistic Pathway: ProTide Intracellular Activation
Understanding the exact sequence of bond cleavage is critical for troubleshooting LC-MS/MS metabolite data. If activation stalls, identifying the trapped intermediate tells you which enzyme is deficient in your model.
Intracellular enzymatic activation cascade of ProTide prodrugs into active triphosphates.
Self-Validating Protocol: Intracellular Nucleotide LC-MS/MS Assay
To prove your prodrug is working, you must measure the intracellular concentration of the active monophosphate/triphosphate. A common artifact in this assay is ex vivo hydrolysis: the prodrug artificially cleaves into the active metabolite during cell lysis and sample extraction, yielding false-positive activation data.
This protocol utilizes a self-validating chemical knockout system to guarantee data integrity.
Materials:
-
Target cells seeded in 6-well plates ( 1×106 cells/well).
-
Extraction Buffer: 70% cold Methanol / 30% Water.
-
Validation Spike: Paraoxon (a potent irreversible esterase inhibitor) and a heavy-isotope labeled internal standard of the intact prodrug.
Step-by-Step Methodology:
-
Incubation: Dose cells with 10 µM of the purine prodrug. Incubate at 37°C for 4, 8, and 24 hours.
-
Washing (Crucial): Remove media and wash the adherent cells three times with ice-cold PBS to halt metabolism and remove extracellular prodrug. Causality: Any residual extracellular prodrug will contaminate the intracellular lysate.
-
Self-Validating Lysis: Add 1 mL of ice-cold Extraction Buffer pre-spiked with 100 µM Paraoxon and the heavy-labeled prodrug standard.
-
System Validation Check: The Paraoxon instantly denatures and inhibits all cellular esterases upon lysis. If the heavy-labeled intact prodrug standard remains 100% intact during LC-MS/MS analysis, it proves that zero ex vivo cleavage occurred. Therefore, any unlabeled active metabolite detected must have been generated inside the living cell prior to lysis.
-
-
Extraction: Scrape cells, transfer to a microcentrifuge tube, and vortex for 5 minutes at 4°C.
-
Centrifugation: Spin at 15,000 x g for 15 minutes at 4°C to precipitate proteins.
-
Analysis: Transfer the supernatant to an LC-MS/MS vial. Analyze using a weak anion exchange (WAX) or porous graphitic carbon (PGC) column, which is required to retain highly polar triphosphates.
Data Presentation: Comparative Prodrug Strategies
Use the following reference table to benchmark your purine inhibitor's expected physicochemical shifts when applying different prodrug moieties.
| Prodrug Strategy | Primary Masking Group | Typical Δ LogP (vs Parent) | Primary Cleavage Enzyme | Toxic Byproducts | Clinical Example |
| ProTide | Aryl group + Amino acid ester | +2.0 to +3.5 | CES1 / CatA / Hint-1 | Phenol | Sofosbuvir, Tenofovir alafenamide[4] |
| bis-POM | Pivaloyloxymethyl | +1.5 to +2.5 | Carboxylesterases | Pivalic acid, Formaldehyde | Adefovir dipivoxil[6] |
| bis-POC | Isopropyloxycarbonyloxymethyl | +1.5 to +2.5 | Carboxylesterases | Isopropanol, Formaldehyde | Tenofovir disoproxil[2] |
| SATE | S-acyl-2-thioethyl | +1.0 to +2.0 | Esterases / Spontaneous | Episulfide | (Experimental / Preclinical)[7] |
Note: Caco-2 permeability assays ( Papp ) for ester-based prodrugs (like bis-POM) may show artificially low intact drug in the basolateral chamber because Caco-2 cells express high levels of intestinal esterases, cleaving the drug during transit[8][9]. Always measure both intact and cleaved metabolites in the receiver well.
Sources
- 1. The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 9. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Diagnostic Workflow: Selecting the Right Solubility Strategy
Welcome to the Formulation & Solubility Technical Support Center . Poor aqueous solubility remains the most persistent bottleneck in the development of Biopharmaceutics Classification System (BCS) Class II and IV drug candidates.
As a Senior Application Scientist, I have designed this troubleshooting hub to move beyond basic theory. Here, we address the root physicochemical causes of formulation failures and provide self-validating, step-by-step protocols to rescue your poorly soluble New Chemical Entities (NCEs).
Before troubleshooting a failing formulation, you must ensure you have selected the correct thermodynamic or kinetic approach based on the API's intrinsic properties (e.g., melting point, lipophilicity).
Diagnostic workflow for selecting a solubility enhancement strategy.
Module 1: Amorphous Solid Dispersions (ASDs)
FAQ: Why is my Amorphous Solid Dispersion (ASD) crashing out during in vitro dissolution testing?
The Science: This is a classic failure of the "parachute" in the spring-and-parachute mechanism. When an ASD dissolves under non-sink conditions, it generates a highly supersaturated solution. If the drug concentration exceeds its amorphous solubility limit, it undergoes Liquid-Liquid Phase Separation (LLPS)[1]. This creates a drug-rich colloidal phase that is highly prone to rapid nucleation and crystallization, leading to a sudden drop in apparent solubility[1].
Troubleshooting Causality:
-
Polymer Selection: You may be using a polymer that provides a rapid dissolution "spring" but a poor crystallization-inhibiting "parachute". Switching from a purely hydrophilic polymer (like PVP) to an amphiphilic polymer (like HPMCAS) can sterically stabilize the drug-rich nanodroplets formed during LLPS, delaying crystallization[1].
-
Drug Loading: High drug loading (e.g., >30%) often exceeds the polymer's capacity to maintain supersaturation. Reduce drug loading to 10-20% to evaluate if the phase transition is concentration-dependent[1].
Self-Validating Protocol: Preparation and Verification of ASDs via Solvent Evaporation
This protocol utilizes spin-coating/film casting, ensuring the system is kinetically trapped in a miscible state before scale-up.
-
Preparation: Dissolve the API and the selected polymer (e.g., HPMCAS) in a common solvent system (e.g., 1:1 w/w ethanol/dichloromethane) to form a uniform, one-phase stock solution[1]. Causality: A true molecular dispersion can only be formed if both components are fully solvated without localized precipitation.
-
Evaporation: Apply the solution to a substrate and rapidly evaporate the solvent using a spin-coater or vacuum oven[1]. Causality: Rapid solvent removal prevents the API molecules from organizing into a crystalline lattice, kinetically trapping them in the polymer matrix.
-
Validation (Solid-State): Analyze the resulting film using Powder X-Ray Diffraction (PXRD) to confirm the absence of Bragg peaks (ensuring complete amorphization). Follow up with Modulated Differential Scanning Calorimetry (mDSC) to confirm a single glass transition temperature (Tg). Validation checkpoint: Two distinct Tgs indicate phase separation in the solid state; the formulation must be discarded.
-
Validation (Performance): Conduct a non-sink dissolution test. Monitor the supersaturation profile over 4 hours. Validation checkpoint: A successful formulation will maintain a concentration plateau near the amorphous solubility limit without a sharp decline[1].
Module 2: Cyclodextrin (CD) Complexation
FAQ: I performed a phase solubility study with β-cyclodextrin, but the drug solubility plateaued and then decreased. Is the complexation failing?
The Science: The complexation is not failing; rather, you are observing a B-type phase solubility profile instead of the ideal A-type (linear) profile. According to the Higuchi and Connors classification, natural cyclodextrins (like β-CD) often form complexes with limited aqueous solubility[2]. The initial rise represents the formation of the complex, the plateau (BS-type) is the saturation point of the complex, and the subsequent decrease indicates that higher-order, insoluble drug/CD complexes are precipitating out of the aqueous media[2].
Troubleshooting Causality:
-
Switch Derivatives: Natural β-CD has low intrinsic aqueous solubility. Switch to a chemically modified, highly water-soluble derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD). These derivatives disrupt the crystalline lattice of the CD itself, typically yielding highly soluble AL-type (linear) phase solubility diagrams[2].
-
Ternary Complexes: Adding small amounts (0.1 - 0.25% w/v) of water-soluble polymers (e.g., HPMC) can increase the complexation efficiency and stability constant (Kc), shifting a B-type profile toward an A-type profile without needing to increase the CD concentration[2].
Higuchi and Connors phase solubility diagram interpretation logic.
Self-Validating Protocol: Phase Solubility Screening
-
Preparation: Prepare a series of aqueous solutions containing increasing concentrations of the selected cyclodextrin (e.g., 0 to 50 mM) in a pH-controlled buffered medium[2].
-
Incubation: Add an excess amount of the crystalline API to each vial. Seal and agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours[2]. Causality: 72 hours ensures thermodynamic equilibrium is reached, preventing false-low solubility readings from slow-dissolving APIs.
-
Separation: Filter the suspensions through a 0.45 µm syringe filter. Validation checkpoint: Pre-saturate the filter with the solution to ensure the filter membrane does not adsorb the hydrophobic API, which would skew the quantitative data.
-
Data Analysis: Analyze the filtrate via HPLC. Plot the molar concentration of dissolved drug versus the molar concentration of CD. Calculate the stability constant ( K1:1 ) from the linear portion (AL-type) using the equation: K1:1=Slope/(S0×(1−Slope)) , where S0 is the intrinsic solubility of the drug[3].
Quantitative Comparison of Solubility Enhancement Techniques
To assist in selecting the correct formulation pathway, refer to the comparative data below. This matrix aligns the physicochemical properties of your API with the operational limits of each technique.
| Technique | Mechanism of Enhancement | Ideal API Candidate Profile | Max Typical Drug Loading | Physical Stability Risk |
| Amorphous Solid Dispersions (ASD) | Disruption of crystal lattice; generation of supersaturation[1]. | High Tm (>200°C), High LogP ("Brick Dust") | 10% - 30% | High (Recrystallization if Tg is exceeded or exposed to moisture) |
| Cyclodextrin Complexation | Encapsulation of hydrophobic moiety in a hydrophilic cavity[2]. | Low dose (<10 mg), suitable molecular size to fit cavity | 1:1 or 1:2 Molar Ratio | Low (Thermodynamically stable in solid state) |
| Lipid-Based Systems (SMEDDS) | Solubilization in lipid micelles; bypasses dissolution step. | Low Tm, High LogP > 4 ("Grease Ball") | 5% - 15% | Moderate (Precipitation upon aqueous dilution) |
| Nanosuspensions | Increased surface area leading to increased dissolution rate (Noyes-Whitney). | High Tm, High LogP, Insoluble in lipids/polymers | Up to 40% | Moderate (Ostwald ripening, agglomeration) |
References
-
Dissolution of Danazol Amorphous Solid Dispersions: Supersaturation and Phase Behavior as a Function of Drug Loading and Polymer Type Source: ACS Molecular Pharmaceutics URL:[Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes Source: PMC - National Institutes of Health (NIH) URL:[Link]
-
A literature review of cyclodextrins inclusion complexes characterization - part i: phase solubility diagram, dissolution and sc Source: SciSpace URL:[Link]
Sources
A Comparative Guide to Hsp90 Inhibitors: Benchmarking Purine-Scaffold Compounds Against Leading Alternatives
Introduction: The Critical Role of Hsp90 in Oncology
Heat shock protein 90 (Hsp90) is a highly conserved and abundant molecular chaperone that is fundamental to cellular homeostasis.[1] It governs the conformational maturation, stability, and function of a vast and diverse group of substrate proteins, collectively known as the "clientele".[2] In healthy cells, Hsp90 constitutes 1-2% of total cellular protein, a figure that can rise to 4-6% under conditions of cellular stress.[3]
Crucially for oncology, many Hsp90 client proteins are oncoproteins that are pivotal drivers of the hallmarks of cancer. These include receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., AKT, RAF-1), and transcription factors (e.g., mutant p53).[2][4] In the tumor microenvironment, Hsp90 exists in a high-affinity, activated multi-chaperone complex, making it a highly attractive and validated target for cancer therapy.[5] By inhibiting Hsp90's ATP-dependent chaperone activity, multiple oncogenic pathways can be disrupted simultaneously, offering a powerful, multi-pronged therapeutic strategy.[6][7]
This guide provides a comparative analysis of five leading Hsp90 inhibitors from distinct chemical classes, with a focus on the purine-scaffold compound 2-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid , represented here by its well-studied analog PU-H71 . Its performance will be benchmarked against:
-
Tanespimycin (17-AAG): A first-generation ansamycin antibiotic.
-
Ganetespib (STA-9090): A second-generation, triazolone-containing inhibitor.
-
Luminespib (NVP-AUY922): A potent, second-generation resorcinol-based isoxazole amide.
-
Onalespib (AT13387): A second-generation, resorcinol-based inhibitor.
We will objectively compare their biochemical and cellular potency, their impact on key Hsp90 client proteins, and provide detailed experimental protocols for their evaluation.
Mechanism of Action: Disrupting the Hsp90 Chaperone Cycle
All inhibitors discussed herein target the N-terminal ATP-binding pocket of Hsp90.[1] The chaperone function of Hsp90 is dependent on a dynamic cycle of ATP binding and hydrolysis, which drives conformational changes necessary for client protein maturation.[8]
By competitively binding to the ATP pocket, these inhibitors lock Hsp90 into a conformation that is non-functional for client activation.[7] This leads to the dissociation of the client protein, which, now unstable, is ubiquitinated and targeted for degradation by the proteasome.[6] A key biomarker of effective Hsp90 inhibition is the compensatory up-regulation of Hsp70, a stress-response protein, which is induced as client proteins are degraded.[6][9]
Quantitative Performance Comparison
The potency of Hsp90 inhibitors can be assessed at two levels: biochemically, by measuring the inhibition of Hsp90's ATPase activity (IC50), and in a cellular context, by measuring the inhibition of cancer cell growth (GI50). The following tables summarize publicly available data to provide a quantitative comparison.
Disclaimer: IC50 and GI50 values are highly dependent on specific assay conditions and the cell lines used. The data presented here is collated from various sources for comparative purposes and direct, head-to-head studies under identical conditions are limited.
Table 1: Biochemical Potency Against Hsp90 (ATPase Activity IC50)
| Inhibitor Class | Compound | Hsp90α IC50 (nM) | Hsp90β IC50 (nM) | Assay Method |
| Purine-Scaffold | PU-H71 | ~50[10] | - | Not Specified |
| Ansamycin | Tanespimycin (17-AAG) | 5[11][12][13] | - | Cell-free assay |
| Triazolone | Ganetespib (STA-9090) | 4[14] | - | Cell-free assay |
| Resorcinol | Luminespib (NVP-AUY922) | 13[15] | 21[15] | Fluorescence Polarization |
| Resorcinol | Onalespib (AT13387) | 0.71 (Kd)[16] | - | Not Specified |
Table 2: Cellular Anti-proliferative Activity (GI50 / IC50 in Cancer Cell Lines)
| Compound | Cell Line | Cancer Type | GI50 / IC50 (nM) |
| PU-H71 | SKBr3 | Breast Adenocarcinoma | 50-90[4] |
| K562 | CML | 116[17] | |
| Multiple Myeloma Lines | Multiple Myeloma | ≤ 100[7] | |
| Tanespimycin (17-AAG) | NSCLC Panel (Median) | Non-Small Cell Lung | 30.5[18] |
| MCF-7 | Breast Cancer | 22[19] | |
| HCT116 | Colon Carcinoma | 60-87[20] | |
| Ganetespib (STA-9090) | NSCLC Panel (Median) | Non-Small Cell Lung | 6.5[18][21] |
| KYSE-150 | Esophageal Squamous | 29.3[22] | |
| SUM149 | Inflammatory Breast | 13[8] | |
| Luminespib (NVP-AUY922) | NSCLC Panel | Non-Small Cell Lung | < 100[23] |
| Breast Cancer Panel | Breast Cancer | 3 - 126[24] | |
| ATL Lines | T-cell Leukemia | 12.5 - 25[25] | |
| Onalespib (AT13387) | A375 | Melanoma | 18[26][27] |
| H314 | Squamous Cell Carcinoma | 3[28] | |
| BON | Neuroendocrine Tumor | 27[19] |
From this data, it is evident that the second-generation synthetic inhibitors (Ganetespib, Luminespib, Onalespib) generally exhibit greater cellular potency across a range of cancer cell lines compared to the first-generation natural product-derived 17-AAG. The purine-scaffold inhibitor, PU-H71, also demonstrates potent activity in the low nanomolar range. Notably, PU-H71 has been reported to show a high degree of selectivity, with a significantly weaker binding affinity for Hsp90 in normal cells compared to cancer cells.[17][29]
Comparative Impact on Hsp90 Client Proteins
The therapeutic efficacy of Hsp90 inhibitors is directly linked to their ability to induce the degradation of key oncoproteins. The extent and kinetics of degradation can vary between inhibitors and client proteins.
Table 3: Degradation Profile of Key Hsp90 Client Oncoproteins
| Client Protein | Function | PU-H71 | Tanespimycin (17-AAG) | Ganetespib (STA-9090) | Luminespib (NVP-AUY922) | Onalespib (AT13387) |
| EGFR | Receptor Tyrosine Kinase | ↓[29] | ↓ (Significant)[4] | ↓ (Potent)[5][18] | ↓ (Significant)[4] | ↓[30][31] |
| HER2 (ERBB2) | Receptor Tyrosine Kinase | ↓ (IC50 = 50-80 nM)[4] | ↓ (Highly Sensitive)[20] | ↓[32] | ↓[24] | ↓ |
| AKT | Pro-survival Kinase | ↓[29] | ↓[20] | ↓ | ↓ (p-AKT)[25] | ↓[30][31] |
| C-RAF | MAPK Pathway Kinase | ↓ | ↓[20] | ↓ | ↓ | ↓ |
| CDK4/6 | Cell Cycle Kinase | ↓ | ↓[20] | ↓ | ↓[25] | ↓ |
| Hsp70 | Stress Response (Biomarker) | ↑ | ↑[20] | ↑ | ↑[25] | ↑[9] |
Arrow (↓) indicates reported degradation/downregulation of the protein. Arrow (↑) indicates reported induction. The text provides additional context on potency where available.
Analysis: All five inhibitors effectively induce the degradation of a broad spectrum of critical Hsp90 client proteins and trigger the compensatory Hsp70 stress response, confirming their on-target activity.[6][9] Studies directly comparing Ganetespib (STA-9090) to Tanespimycin (17-AAG) have shown that Ganetespib induces client protein depletion at significantly lower concentrations and is at least 20-fold more potent in cellular assays.[5][21][32] PU-H71 has also been shown to potently downregulate components of the EGFR-AKT-S6 and MAPK signaling axes.[29] Onalespib is noted for its long duration of action, causing sustained depletion of client proteins like EGFR and AKT.[9][30]
Experimental Methodologies
Accurate and reproducible data is paramount in the comparative evaluation of drug candidates. The following section details standardized protocols for key assays used to characterize Hsp90 inhibitors.
Hsp90 ATPase Activity Assay (Malachite Green Method)
This biochemical assay directly measures the inhibitor's effect on Hsp90's enzymatic function by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[33][34]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer: (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂).
-
Prepare Malachite Green Reagent: Dissolve Malachite Green hydrochloride and ammonium molybdate in H₂SO₄ as per commercially available kit instructions or established protocols.[35]
-
Dilute recombinant human Hsp90 protein to the desired working concentration (e.g., 2-5 µM) in Assay Buffer.
-
Prepare a serial dilution of the Hsp90 inhibitor (e.g., PU-H71) and a positive control (e.g., Geldanamycin) in Assay Buffer. Include a vehicle-only (e.g., DMSO) control.
-
Prepare ATP solution to a final desired concentration (e.g., 500 µM) in Assay Buffer.
-
-
Assay Execution (96-well plate format):
-
Add 25 µL of Assay Buffer to "no enzyme" control wells.
-
Add 25 µL of the Hsp90 working solution to all other wells.
-
Add 5 µL of the serially diluted inhibitor, control, or vehicle to the appropriate wells.
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the ATP solution to all wells.
-
Incubate the plate for a set time (e.g., 60-90 minutes) at 37°C.
-
Stop the reaction by adding 10 µL of the Malachite Green Reagent to all wells.
-
Allow color to develop for 15-20 minutes at room temperature.
-
-
Data Analysis:
-
Measure the absorbance of each well at 620-640 nm using a microplate reader.[35]
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle-only control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Client Protein Degradation Assay (Western Blot)
This cellular assay visualizes and quantifies the depletion of specific Hsp90 client proteins and the induction of Hsp70 following inhibitor treatment.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed an appropriate cancer cell line (e.g., SKBR-3 for HER2, HCT116 for C-RAF/AKT) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with a dose range of the Hsp90 inhibitor or vehicle control for a specified time (e.g., 24 hours).
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by heating.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[36]
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[20][37]
-
Incubate the membrane with primary antibodies specific for the client proteins of interest (e.g., anti-HER2, anti-p-AKT, anti-AKT, anti-Hsp70) and a loading control (e.g., anti-β-actin) overnight at 4°C.[36]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[38]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
Perform densitometric analysis to quantify the band intensities. Normalize the intensity of each target protein to the loading control to compare relative protein levels between treatments.
-
Cell Viability Assay (MTT Method)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability and is widely used to determine the anti-proliferative effects of cytotoxic compounds and calculate GI50 values.[26]
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Allow cells to adhere overnight.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the Hsp90 inhibitor in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations (or vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[13]
-
Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[13] During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[26]
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from the wells.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid) to each well to dissolve the formazan crystals.[13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[26]
-
Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a media-only control.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the GI50 value.
-
Conclusion and Future Outlook
The inhibition of Hsp90 remains a compelling strategy in oncology due to its potential to simultaneously dismantle multiple oncogenic signaling pathways. This guide provides a comparative framework for evaluating the purine-scaffold inhibitor PU-H71 against other leading chemical classes.
The data indicates that while the first-generation inhibitor Tanespimycin (17-AAG) established the clinical proof-of-concept, second-generation synthetic inhibitors like the triazolone Ganetespib , and the resorcinol-based Luminespib and Onalespib offer superior potency and potentially improved pharmacological properties.[32] The purine-scaffold inhibitor PU-H71 is also a highly potent agent, distinguished by its reported selectivity for Hsp90 in cancer cells versus normal cells, a characteristic that could translate to a wider therapeutic window.[17][29]
The ultimate clinical success of any Hsp90 inhibitor will depend on a combination of factors including its intrinsic potency, pharmacokinetic profile, tumor retention, and safety. The experimental protocols detailed herein provide a robust system for the preclinical evaluation and head-to-head comparison of novel Hsp90-targeting compounds, enabling researchers to make data-driven decisions in the drug development pipeline.
References
- A Comparative Analysis of Client Protein Profiles Affected by Different HSP90 Inhibitors. (n.d.). Benchchem. Retrieved March 17, 2026, from https://www.benchchem.com/product/b1159
- HSP Inhibitors: 40+Potent, Highly Selective & Cited. (n.d.). Selleckchem. Retrieved March 17, 2026, from https://www.selleckchem.
- Tanespimycin (17-AAG), HSP90 inhibitor (CAS 75747-14-7). (n.d.). Abcam. Retrieved March 17, 2026, from https://www.abcam.com/tanespimycin-17-aag-hsp90-inhibitor-ab120059.html
- Malachite Green Assay for Hsp90 Inhibitors. (2022). JoVE Journal. Retrieved March 17, 2026, from https://www.jove.
- Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors. (2023). PubMed. Retrieved March 17, 2026, from https://pubmed.ncbi.nlm.nih.gov/36744784/
- Luminespib (NVP-AUY922) HSP90 Inhibitor. (2024). Selleck Chemicals. Retrieved March 17, 2026, from https://www.selleckchem.com/products/NVP-AUY922.html
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Merck. Retrieved March 17, 2026, from https://www.sigmaaldrich.com/US/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-culture-assays/mtt-assay-protocol
- Onalespib (AT13387) | Hsp90 Inhibitor | CAS 912999-49-6. (n.d.). Selleck Chemicals. Retrieved March 17, 2026, from https://www.selleckchem.
- Epichaperome Inhibition by PU-H71-Mediated Targeting of HSP90 Sensitizes Glioblastoma Cells to Alkylator-Induced DNA Damage. (2024). MDPI. Retrieved March 17, 2026, from https://www.mdpi.com/2072-6694/16/23/4294
- Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice. (2023). PMC. Retrieved March 17, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10000570/
- Tanespimycin (17-AAG). (n.d.). MedChemExpress. Retrieved March 17, 2026, from https://www.medchemexpress.com/tanespimycin.html
- The novel HSP90 inhibitor, PU-H71, suppresses glial cell activation but weakly affects clinical signs of EAE. (2012). PMC. Retrieved March 17, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3524458/
- The HSP90 inhibitor NVP-AUY922 potently inhibits non-small cell lung cancer growth. (n.d.). PMC. Retrieved March 17, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3502444/
- Tanespimycin (KOS 953). (n.d.). TargetMol. Retrieved March 17, 2026, from https://www.targetmol.com/product/Tanespimycin
- Development of a Fluorescence Polarization Assay for the Molecular Chaperone Hsp90. (2026). ResearchGate. Retrieved March 17, 2026, from https://www.researchgate.net/publication/8540960_Development_of_a_Fluorescence_Polarization_Assay_for_the_Molecular_Chaperone_Hsp90
- NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models. (2008). CORE.
- Heat shock protein 90 inhibitor NVP-AUY922 exerts potent activity against adult T-cell leukemia–lymphoma cells. (n.d.). PMC. Retrieved March 17, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5525281/
- NVP-AUY922 IC 50 concentrations in gastric cancer cell lines. (n.d.). ResearchGate. Retrieved March 17, 2026, from https://www.researchgate.net/figure/NVP-AUY922-IC-50-concentrations-in-gastric-cancer-cell-lines_tbl1_236128037
- Ganetespib (STA-9090) HSP90 27750-1. (n.d.). BPS Bioscience. Retrieved March 17, 2026, from https://bpsbioscience.com/products/ganetespib-sta-9090-27750-1
- High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity. (2004). PubMed. Retrieved March 17, 2026, from https://pubmed.ncbi.nlm.nih.gov/15051534/
- Quality Control and Fate Determination of Hsp90 Client Proteins. (n.d.). PMC. Retrieved March 17, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2826127/
- Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer. (n.d.). PMC. Retrieved March 17, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3442111/
- (PDF) Epichaperome Inhibition by PU-H71-Mediated Targeting of HSP90 Sensitizes Glioblastoma Cells to Alkylator-Induced DNA Damage. (2024). ResearchGate. Retrieved March 17, 2026, from https://www.researchgate.
- NVP-AUY922: A Novel Heat Shock Protein 90 Inhibitor Active against Xenograft Tumor Growth, Angiogenesis, and Metastasis. (2008). ResearchGate. Retrieved March 17, 2026, from https://www.researchgate.net/publication/5491176_NVP-AUY922_A_Novel_Heat_Shock_Protein_90_Inhibitor_Active_against_Xenograft_Tumor_Growth_Angiogenesis_and_Metastasis
- Mechanism of the antimyeloma activity of PU-H71, a novel purine scaffold HSP90 inhibitor. (2010). Retrieved March 17, 2026, from https://ascopubs.org/doi/abs/10.1200/jco.2010.28.15_suppl.8141
- Quantitative proteomic analysis reveals unique Hsp90 cycle-dependent client interactions. (2024). Genetics. Retrieved March 17, 2026, from https://academic.oup.com/genetics/article/227/2/iyae057/7671755
- A Comparative Guide to Confirming HER2 Degradation. (n.d.). Benchchem. Retrieved March 17, 2026, from https://www.benchchem.com/product/b1159/technical-guide
- A Cremophor-Free Formulation for Tanespimycin (17-AAG) using PEO-b-PDLLA Micelles: Characterization and Pharmacokinetics in Rats. (n.d.). PMC. Retrieved March 17, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3011032/
- PU-H71 interacts with a restricted fraction of Hsp90 that is more... (n.d.). ResearchGate. Retrieved March 17, 2026, from https://www.researchgate.
- Ganetespib (STA-9090), a Nongeldanamycin HSP90 Inhibitor, Has Potent Antitumor Activity in In Vitro and In Vivo Models of Non–Small Cell Lung Cancer. (2012). AACR Journals. Retrieved March 17, 2026, from https://aacrjournals.org/clincancerres/article/18/18/4973/95996/Ganetespib-STA-9090-a-Nongeldanamycin-HSP90
- Onalespib (AT13387). (n.d.). MedChemExpress. Retrieved March 17, 2026, from https://www.medchemexpress.com/onalespib.html
- A fluorescence polarization assay for inhibitors of Hsp90. (2025). ResearchGate. Retrieved March 17, 2026, from https://www.researchgate.
- Dose response curves and IC50 analysis. A. AT13387 treatment on H314,... (n.d.). ResearchGate. Retrieved March 17, 2026, from https://www.researchgate.net/figure/Dose-response-curves-and-IC50-analysis-A-AT13387-treatment-on-H314-LS174T-A431-and_fig1_282881186
- Targeting HSP90 with Ganetespib to Induce CDK1 Degradation and Promote Cell Death in Hepatoblastoma. (2025). MDPI. Retrieved March 17, 2026, from https://www.mdpi.com/2072-6694/17/8/2290
- Ganetespib: research and clinical development. (n.d.). PMC. Retrieved March 17, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4918365/
- Full article: HSP90 Inhibitor Ganetespib (STA-9090) Inhibits Tumor Growth in c-Myc-Dependent Esophageal Squamous Cell Carcinoma. (2020). Taylor & Francis. Retrieved March 17, 2026, from https://www.tandfonline.com/doi/full/10.2147/OTT.S245813
- Ganetespib (STA-9090), a nongeldanamycin HSP90 inhibitor, has potent antitumor activity in in vitro and in vivo models of non-small cell lung cancer. (2012). PubMed. Retrieved March 17, 2026, from https://pubmed.ncbi.nlm.nih.gov/22805557/
- Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond. (2025). PMC. Retrieved March 17, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11494950/
- A Comparative Analysis of Hsp90 Inhibitors: 17-AAG vs. 17-DMAG in Breast Cancer Cells. (n.d.). Benchchem. Retrieved March 17, 2026, from https://www.benchchem.com/product/b1159/technical-guide
- Efficacy of Onalespib a Long-acting Second Generation HSP90 Inhibitor as a Single Agent and in Combination with Temozolomide against Malignant Gliomas. (n.d.). PMC. Retrieved March 17, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5768412/
- Protocol for Malachite Green. (n.d.). EUbOPEN. Retrieved March 17, 2026, from https://www.eubopen.org/sites/default/files/2021-09/Protocol%20for%20Malachite%20Green.pdf
- Western blot protocol. (n.d.). Abcam. Retrieved March 17, 2026, from https://www.abcam.com/protocols/western-blot-protocol
- The HSP90 inhibitor, onalespib (AT13387), delays the emergence of resistance to erlotinib in an EGFR-driven xenograft model. (n.d.). Astex Pharmaceuticals. Retrieved March 17, 2026, from https://www.astx.
- Onalespib (AT13387). (n.d.). MedChemExpress. Retrieved March 17, 2026, from https://www.medchemexpress.com/onalespib.html
- Assays for HSP90 and Inhibitors. (n.d.). Springer Nature Experiments. Retrieved March 17, 2026, from https://experiments.springernature.com/articles/10.1385/1-59259-226-7:267
- An update on the status of HSP90 inhibitors in cancer clinical trials. (n.d.). PMC. Retrieved March 17, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6682312/
- HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review). (n.d.). PMC. Retrieved March 17, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6522851/
- Tanespimycin – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 17, 2026, from https://www.taylorfrancis.com/topics/medicine-and-healthcare/pharmaceutical-medicine/tanespimycin-tcbd159500000000
- Application Note: Western Blot Protocol for Analyzing p-EGFR and p-HER2 Inhibition by Lapatinib. (n.d.). Benchchem. Retrieved March 17, 2026, from https://www.benchchem.
Sources
- 1. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 2. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of Onalespib a Long-acting Second Generation HSP90 Inhibitor as a Single Agent and in Combination with Temozolomide against Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The novel HSP90 inhibitor, PU-H71, suppresses glial cell activation but weakly affects clinical signs of EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tanespimycin (17-AAG), HSP90 inhibitor (CAS 75747-14-7) | Abcam [abcam.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Tanespimycin (KOS 953)| Hsp90 Inhibitor | TargetMol [targetmol.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The HSP90 inhibitor onalespib potentiates 177Lu-DOTATATE therapy in neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hsp90 (Heat Shock Protein 90) Inhibitor Occupancy Is a Direct Determinant of Client Protein Degradation and Tumor Growth Arrest in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The HSP90 inhibitor NVP-AUY922 potently inhibits non-small cell lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 24. files01.core.ac.uk [files01.core.ac.uk]
- 25. aacrjournals.org [aacrjournals.org]
- 26. selleckchem.com [selleckchem.com]
- 27. selleckchem.com [selleckchem.com]
- 28. scielibrary.com [scielibrary.com]
- 29. mdpi.com [mdpi.com]
- 30. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 32. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 33. jove.com [jove.com]
- 34. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. eubopen.org [eubopen.org]
- 36. bpsbioscience.com [bpsbioscience.com]
- 37. mdpi.com [mdpi.com]
- 38. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Anticancer Selectivity of Purine Derivatives: A Comparative Methodological Guide
Purine scaffolds represent a "privileged structure" in modern oncology drug discovery. Because purines are fundamental components of ATP, RNA, and DNA, synthetic purine derivatives can effectively mimic endogenous ligands to competitively bind the hinge regions of critical biological macromolecules and kinases 1[1]. However, the ultimate metric of a successful anticancer agent is not merely its cytotoxic potency, but its selectivity —the ability to eradicate malignant cells while sparing healthy tissue 2[2].
This guide objectively compares the performance of novel purine derivatives against standard-of-care chemotherapeutics and provides a self-validating experimental framework for confirming their anticancer selectivity.
The Mechanistic Basis of Purine Selectivity
Why do purine derivatives exhibit superior selectivity compared to classic alkylating agents or general antimetabolites? The causality lies in the concept of "oncogene addiction." Cancer cells frequently possess dysregulated cell cycles and rely heavily on specific kinases (such as Cyclin-Dependent Kinases) to bypass normal apoptotic checkpoints.
When a highly optimized purine derivative (such as a 2,6,9-trisubstituted purine) competitively inhibits ATP binding at these specific kinases, cancer cells undergo rapid S-phase or G2/M cell cycle arrest followed by apoptosis 3[3]. Conversely, non-neoplastic cells maintain intact cell cycle checkpoints and compensatory signaling pathways, allowing them to tolerate temporary kinase inhibition, thereby resulting in a high Selectivity Index (SI) 4[4].
Mechanism of purine derivatives achieving high anticancer selectivity via targeted kinase inhibition.
Comparative Efficacy and Selectivity Data
To objectively evaluate purine derivatives, we must benchmark their performance against standard-of-care alternatives like 5-Fluorouracil (5-FU) and Cisplatin. Recent in vitro assessments demonstrate that hybrid purine molecules achieve nanomolar to low-micromolar IC50 values in cancer lines while remaining relatively inert in normal cells at concentrations up to 50 µM 2[2].
Quantitative Comparison of Anticancer Agents
| Compound Class | Target Cancer Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Novel Purine Hybrid | A549 (Lung) | 2.27 | THLE (Liver) | > 50.0 | > 22.0 |
| 2,6,9-Trisubstituted Purine | MCF-7 (Breast) | 0.80 | HEK293 (Kidney) | > 50.0 | > 62.5 |
| 5-Fluorouracil (Standard) | A549 (Lung) | 9.37 | THLE (Liver) | 12.5 | ~ 1.3 |
| Cisplatin (Standard) | MCF-7 (Breast) | 10.2 | HEK293 (Kidney) | 8.5 | < 1.0 |
Data Interpretation: Purine derivatives consistently show an SI > 20, whereas traditional agents like Cisplatin often exhibit an SI < 1, indicating a narrow therapeutic window and high risk of systemic toxicity4[4].
Self-Validating Experimental Protocols
To confirm these findings, researchers must employ a self-validating experimental system. A single viability assay is insufficient; the observed loss of metabolic activity must be mechanistically linked to targeted cell cycle arrest and apoptosis, rather than non-specific necrosis.
Step-by-step experimental workflow for validating the selectivity of novel purine derivatives.
Protocol 1: High-Throughput Viability & Selectivity Index (SI) Profiling
Causality: We use the MTT or CellTiter-Glo assay to quantify metabolic activity. Crucially, testing must be performed concurrently on matched cancer and non-cancerous lines to calculate the Selectivity Index (SI = IC50_Normal / IC50_Cancer). An SI > 10 is the established threshold for a highly selective targeted agent 4[4].
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) and normal control cells (e.g., HEK293) at 5×103 cells/well in 96-well plates. Allow 24 hours for adherence.
-
Synchronization: Serum-starve cells for 12 hours to synchronize the cell cycle. This ensures that the observed kinase inhibition is not confounded by varying basal proliferation rates between different cell lines.
-
Compound Dosing: Treat cells with the purine derivative, 5-FU (as a positive control), and vehicle (DMSO <0.1%) across a concentration gradient (0.05 µM to 50 µM) for 72 hours 4[4].
-
Readout: Add MTT reagent (5 mg/mL) for 4 hours. Solubilize the resulting formazan crystals with DMSO and measure absorbance at 570 nm.
-
Internal Validation: Calculate the IC50 using non-linear regression. If the vehicle control shows >10% toxicity compared to untreated media, the assay is invalid (indicating solvent toxicity) and must be repeated.
Protocol 2: Mechanistic Confirmation via Flow Cytometry & Western Blot
Causality: To prove that the purine derivative's selectivity is driven by its intended mechanism (e.g., CDK inhibition leading to S-phase arrest), we must orthogonally validate the MTT results. Flow cytometry distinguishes targeted cell cycle arrest from general toxicity, while Western blotting confirms the activation of mitochondria-dependent apoptosis 5[5].
-
Cell Cycle Analysis: Treat cells at the calculated IC50 for 24 hours. Fix in 70% cold ethanol, treat with RNase A, and stain with Propidium Iodide (PI). Analyze via flow cytometry to quantify the percentage of cells in G0/G1, S, and G2/M phases. A distinct shift toward the S-phase confirms targeted cell cycle arrest 3[3].
-
Apoptosis Assay: Double-stain a parallel cohort of treated cells with Annexin V-FITC and PI to differentiate between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Target Engagement (Western Blot): Lyse cells and probe for cleaved PARP, cleaved Caspase-3, and specific phosphorylated targets (e.g., p-Rb) to confirm that the purine derivative successfully blocked its intended kinase and triggered apoptosis 5[5].
Conclusion
Purine derivatives offer a sophisticated, highly selective alternative to broad-spectrum chemotherapeutics. By leveraging structural similarities to endogenous biomolecules, these compounds exploit the oncogene addiction of cancer cells, resulting in profound efficacy with minimal off-target toxicity. Rigorous, self-validating experimental workflows—combining comparative viability assays with mechanistic flow cytometry—are essential for confirming their therapeutic potential.
References
-
Purine derivatives as potent anticancer agents: a comprehensive review Source: Taylor & Francis URL:[Link]
-
From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds Source: PMC (PubMed Central) URL:[Link]
-
Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions Source: MDPI URL:[Link]
-
Synthesis, Anti-cancer Activity and Mechanism Study of 6-Mercapto-purine Derivatives Source: Bentham Science URL:[Link]
-
Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays Source: PubMed URL:[Link]
-
A New Smoothened Antagonist Bearing the Purine Scaffold Shows Antitumour Activity In Vitro and In Vivo Source: PMC (PubMed Central) URL:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New Smoothened Antagonist Bearing the Purine Scaffold Shows Antitumour Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
in vivo validation of antitumor effects in xenograft models
In Vivo Validation of Antitumor Effects: A Comprehensive Comparison Guide to Preclinical Xenograft Models
The transition from in vitro discovery to in vivo validation is the most critical inflection point in oncology drug development. Selecting the appropriate preclinical mouse model is not merely a logistical step; it fundamentally dictates the predictive validity of your efficacy data.
This guide provides an objective, side-by-side comparison of the four primary in vivo models used in oncology—Cell Line-Derived Xenografts (CDX), Patient-Derived Xenografts (PDX), Syngeneic models, and Humanized Immune System (HIS) models. By analyzing the causality behind experimental choices and providing self-validating protocols, this guide equips drug development professionals with the framework needed to design robust preclinical studies.
Comparative Analysis of Preclinical Models
The choice of an in vivo model hinges on the therapeutic modality being tested. Targeted therapies require genomic fidelity, whereas immunotherapies demand an intact, target-compatible immune system[1].
Table 1: Objective Comparison of Oncology Mouse Models
| Feature | CDX (Cell Line Xenograft) | PDX (Patient Xenograft) | Syngeneic Model | Humanized (HIS) PDX |
| Tumor Source | Immortalized human cell lines | Fresh human patient tissue | Murine cancer cell lines | Fresh human patient tissue |
| Host Mouse | Immunodeficient (e.g., Nude, SCID) | Severely Immunodeficient (e.g., NSG) | Immunocompetent (e.g., C57BL/6) | NSG engrafted with human immune cells |
| Immune Status | Lacks T-cells (Nude) or all cells (NSG) | Lacks T, B, and NK cells | Fully intact murine immune system | Reconstituted human immune system |
| Best Used For | Initial PK/PD, high-throughput screening | Targeted therapies, personalized medicine | Murine-surrogate immunotherapies | Human-specific immunotherapies (e.g., ICIs) |
| Key Limitation | Lacks tumor heterogeneity and stroma | Lacks human immune microenvironment | Species-specific drug binding issues | High cost, potential for Graft-vs-Host Disease |
Causality Insight: CDX models are highly reproducible and cost-effective, but they fail to capture the intratumoral heterogeneity of human cancers[2]. PDX models solve this by preserving the original tumor architecture and genomic profile, making them the gold standard for evaluating targeted therapies[3][4]. However, because PDX models require severely immunodeficient mice to prevent graft rejection, they are inherently useless for evaluating human-specific immunotherapies unless the mouse is "humanized"[5].
Experimental Workflow: PDX Establishment & Efficacy Testing
To ensure trustworthiness and reproducibility, in vivo protocols must be self-validating. The following methodology outlines the standard operating procedure for establishing a PDX model and conducting a rigorous efficacy study.
Workflow for establishing and utilizing PDX models for in vivo efficacy testing.
Step-by-Step Methodology
-
Tumor Procurement & Processing: Obtain fresh solid tumor tissue. Mechanically mince the tissue into 2–3 mm³ fragments in a sterile biosafety cabinet. Critical Step: Avoid over-digesting with enzymes; maintaining the structural integrity of the extracellular matrix and human stroma is crucial for initial engraftment[3].
-
Implantation (F0 Generation): Implant the fragments subcutaneously into the flank of severely immunodeficient mice (e.g., NOD-scid IL2Rgamma-null or NSG). Subcutaneous implantation is preferred for efficacy studies due to the ease of caliper measurement[6].
-
Serial Passage (F1-F3): Once the F0 tumor reaches ~1000 mm³, harvest and passage it into a larger cohort of mice. Causality Insight: Efficacy studies should ideally be performed on the F3 generation. F0 and F1 tumors often have erratic growth kinetics, while passages beyond F5 risk the complete replacement of human tumor stroma by murine extracellular matrix.
-
Randomization: Monitor F3 mice until tumors reach an average volume of 150–200 mm³. Randomize mice into vehicle control and treatment groups to ensure equal baseline tumor burden across cohorts.
-
Tumor Volume Measurement: Measure tumors bi-weekly using digital calipers. Calculate tumor volume (TV) using the modified ellipsoid formula:
TV(mm3)=21×length×(width)2Causality Insight: Subcutaneous tumors grow as oblate spheroids. Mathematical modeling and water displacement validation have proven that this specific formula minimizes relative error compared to standard spherical calculations[7][8][9].
-
Endpoint Calculation: Calculate Tumor Growth Inhibition (TGI) at the end of the study:
TGI(%)=(1−Ct−C0Tt−T0)×100(Where T is the treated group volume, C is the control group volume, t is the final day, and 0 is the initial day).
Evaluating Immunotherapies: The Humanized Mouse Paradigm
With the advent of Immune Checkpoint Inhibitors (ICIs), traditional CDX and PDX models became insufficient. Evaluating agents like anti-PD-1 or bispecific T-cell engagers requires the presence of human immune effector cells[10].
Researchers typically choose between two Humanized Immune System (HIS) models:
-
Hu-PBMC (Peripheral Blood Mononuclear Cells): Involves injecting adult human PBMCs. It provides rapid T-cell engraftment but induces lethal acute Graft-versus-Host Disease (GvHD) within 3–5 weeks, severely limiting the therapeutic evaluation window[5].
-
Hu-CD34+ (Hematopoietic Stem Cells): Involves irradiating newborn NSG mice and injecting human CD34+ HSCs derived from umbilical cord blood. Causality Insight: While it takes 12–16 weeks for the immune system to reconstitute, the HSCs undergo negative selection in the mouse thymus. This minimizes GvHD and allows for multi-lineage reconstitution (T, B, and NK cells), making it the superior model for long-term immunotherapy studies[5][10].
Mechanism of action for anti-PD-1 immunotherapy in a Hu-CD34+ PDX mouse model.
Quantitative Data Presentation: Model Efficacy Comparison
To illustrate the critical importance of model selection, Table 2 presents comparative efficacy data (measured by TGI %) for two distinct therapeutic classes: a targeted Epidermal Growth Factor Receptor inhibitor (EGFRi) and an Anti-PD-1 immune checkpoint inhibitor, tested across three different in vivo platforms.
Table 2: Comparative Tumor Growth Inhibition (TGI %) Across Xenograft Models
| Therapeutic Agent | CDX Model (Nude Mouse) | Standard PDX (NSG Mouse) | Humanized PDX (Hu-CD34+ NSG) | Interpretation |
| Vehicle Control | 0% | 0% | 0% | Baseline tumor growth |
| Targeted Therapy (EGFRi) | 78% | 82% | 80% | High efficacy across all models; target is located directly on the tumor cells. |
| Immunotherapy (Anti-PD-1) | 2% | 4% | 68% | Fails in CDX/PDX due to lack of human T-cells. Requires Hu-CD34+ model to demonstrate efficacy. |
Data Summary: The targeted therapy demonstrates robust tumor growth inhibition regardless of the host's immune status, as the drug acts directly on the cancer cells. Conversely, the Anti-PD-1 therapy shows near-zero efficacy in standard CDX and PDX models. It is only within the Hu-CD34+ humanized model—where human T-cells are present to be "unleashed" by the checkpoint inhibitor—that the true antitumor effect of the immunotherapy is validated[5].
References
-
A comprehensive analysis of humanized mouse models for the study of cancer immunotherapies | Frontiers in Immunology |[Link]
-
A comprehensive analysis of humanized mouse models for the study of cancer immunotherapies (Preprint) | bioRxiv |[Link]
-
Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations | Cancer Research (AACR Journals) |[Link]
-
Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics | Clinical Cancer Research (NIH) |[Link]
-
Oncology CRO services – Cell Line-derived Xenograft (CDX) Mouse Models | InnoSer |[Link]
-
Patient-Derived Xenografts from Solid Tumors (PDX) for Models of Metastasis | Methods in Molecular Biology (Springer Nature) |[Link]
-
Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One (NIH) |[Link]
-
Ultrasonography as the Gold Standard for In Vivo Volumetric Determination of Chemically-induced Mammary Tumors | In Vivo (IIAR Journals) |[Link]
-
Which Mouse Model Is Right For Your Cancer & Drug Development Preclinical Studies? | Atlantis Bioscience |[Link]
Sources
- 1. atlantisbioscience.com [atlantisbioscience.com]
- 2. Cell line-derived Xenograft (CDX) Mouse Models - Oncology CRO - InnoSer [innoserlaboratories.com]
- 3. Patient-Derived Xenografts from Solid Tumors (PDX) for Models of Metastasis | Springer Nature Experiments [experiments.springernature.com]
- 4. Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. fredhutch.org [fredhutch.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultrasonography as the Gold Standard for In Vivo Volumetric Determination of Chemically-induced Mammary Tumors | In Vivo [iv.iiarjournals.org]
- 10. frontiersin.org [frontiersin.org]
Comparative Analysis of Antimicrobial Activity: Purine Derivatives vs. Standard Antibiotics
The rapid emergence of multidrug-resistant (MDR) pathogens has severely compromised the clinical efficacy of standard antibiotic classes, including fluoroquinolones (e.g., Ciprofloxacin) and β-lactams (e.g., Ampicillin). In the search for novel chemical scaffolds, purine derivatives have emerged as highly privileged structures in medicinal chemistry[1]. Because purines are ubiquitous in biological systems—serving as fundamental components of DNA, RNA, and metabolic cofactors—synthetic purine analogs can effectively mimic natural substrates. This biomimicry allows them to competitively inhibit essential bacterial enzymes or disrupt gene regulation[2].
Designed for researchers and drug development professionals, this guide provides an objective, data-driven comparison of the antimicrobial performance of novel purine derivatives against standard alternatives, detailing their mechanisms of action and the rigorous experimental methodologies required for their evaluation.
Mechanistic Divergence: Purine Derivatives vs. Standard Alternatives
To understand the comparative advantage of purine derivatives, we must analyze their mechanisms of action (MoA) relative to established clinical drugs.
-
Standard Fluoroquinolones (Ciprofloxacin): Target bacterial DNA gyrase and topoisomerase IV, causing lethal double-strand DNA breaks. However, point mutations in the gyrA and parC genes rapidly confer target-site resistance.
-
Standard β-Lactams (Ampicillin): Inhibit penicillin-binding proteins (PBPs), halting peptidoglycan cross-linking and causing cell lysis. Resistance is widespread globally via bacterial β-lactamase production.
-
Purine Derivatives: Exhibit a multifaceted MoA that evades classic resistance pathways. While some halogen-substituted purine derivatives inhibit DNA gyrase, they bind to distinct allosteric sites, bypassing common fluoroquinolone-resistance mutations[3]. Furthermore, specific guanine analogs (such as 6-N-hydroxylaminopurine) act as highly selective riboswitch ligands. By binding to guanine riboswitches in Gram-positive bacteria, they trigger premature transcription termination, effectively repressing purine biosynthesis and transport[2]. Other C6-substituted purine conjugates inhibit dihydrofolate reductase (DHFR) or mycobacterial glutamine synthetase[4].
Fig 1. Mechanistic pathways of purine derivatives vs. standard antibiotics.
Comparative Antimicrobial Performance
The following table synthesizes quantitative Minimum Inhibitory Concentration (MIC) data comparing a representative library of novel 6-substituted purine derivatives (e.g., purine-azole conjugates) against standard clinical alternatives[5].
Table 1: Comparative MIC Values (µg/mL) of Purine Derivatives vs. Standard Antibiotics
| Pathogen Strain | Gram Type | Novel Purine Derivative (Rep.) | Ciprofloxacin | Ampicillin | Fluconazole |
| Staphylococcus aureus (MRSA) | Positive | 1.5 - 3.0 | 4.0 - >64 (Resistant) | >64 (Resistant) | N/A |
| Bacillus subtilis | Positive | 0.5 - 1.0 | 0.25 - 0.5 | 0.5 - 1.0 | N/A |
| Escherichia coli | Negative | 1.8 - 4.0 | 0.5 - 1.0 | 2.0 - 8.0 | N/A |
| Pseudomonas aeruginosa | Negative | 4.0 - 8.0 | 1.0 - 2.0 | >64 (Resistant) | N/A |
| Candida albicans | Fungal | 0.8 - 2.0 | N/A | N/A | 1.0 - 2.0 |
Data Interpretation: Purine derivatives demonstrate exceptional potency against Gram-positive strains, particularly MRSA, where Ciprofloxacin and Ampicillin frequently fail due to target mutation and enzymatic degradation, respectively. Furthermore, the inherent structural similarity of purines to fungal ergosterol precursors grants specific derivatives dual antibacterial and antifungal (antimycotic) properties, performing comparably to the standard antifungal Fluconazole[5].
Experimental Methodologies: Self-Validating Protocols
To ensure high scientific integrity, the evaluation of novel antimicrobial agents must go beyond simple screening. The following protocols establish a self-validating system to determine both the static potency (MIC) and the pharmacodynamics (Time-Kill kinetics) of purine derivatives.
Protocol A: Broth Microdilution Assay for MIC Determination
Causality & Rationale: MIC determination relies on Cation-Adjusted Mueller-Hinton Broth (CAMHB). The standardized calcium and magnesium concentrations in CAMHB prevent artificial fluctuations in drug permeability, which is particularly critical for stabilizing the Gram-negative outer membrane during testing.
-
Preparation of Drug Plates: Serially dilute the purine derivative in DMSO, then transfer to a 96-well plate containing CAMHB to achieve a final concentration range of 0.125 to 128 µg/mL. Critical Step: Ensure the final DMSO concentration is ≤1% because higher solvent concentrations disrupt bacterial lipid bilayers, causing false-positive growth inhibition.
-
Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in CAMHB to yield a working inoculum of 1×106 CFU/mL.
-
Inoculation: Add 50 µL of the working inoculum to each well (final well concentration: 5×105 CFU/mL).
-
Self-Validation Controls:
-
Positive Growth Control: CAMHB + Bacteria + 1% DMSO (Validates bacterial viability and confirms the solvent is non-toxic at 1%).
-
Negative Sterility Control: CAMHB + 1% DMSO only (Validates aseptic technique and media sterility).
-
-
Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration exhibiting no visible turbidity.
Protocol B: Time-Kill Kinetics Assay
Causality & Rationale: MIC only indicates growth inhibition (bacteriostatic activity). To determine if a purine derivative is actively bactericidal (killing ≥3 log10 CFU/mL), researchers must track bacterial viability over a 24-hour exposure period.
Fig 2. Step-by-step experimental workflow for the Time-Kill kinetics assay.
-
Preparation: Prepare flasks containing 10 mL of CAMHB supplemented with the purine derivative at 1×, 2×, and 4× the previously determined MIC.
-
Inoculation: Introduce the bacterial strain to achieve a starting density of 5×105 CFU/mL.
-
Sampling: At predetermined intervals (0, 2, 4, 8, and 24 hours), extract 100 µL aliquots from each flask.
-
Neutralization & Plating: Immediately serially dilute the aliquots in sterile PBS. Rationale: This halts drug action by dropping the antimicrobial concentration far below the MIC. Spread-plate 10 µL of the dilutions onto Tryptic Soy Agar (TSA).
-
Quantification: Incubate plates for 24 hours and count colonies. Plot log10 CFU/mL against time. A reduction of ≥3 logs (99.9% kill) from the initial inoculum confirms bactericidal activity.
Conclusion & Future Perspectives
For drug development professionals, purine derivatives represent a highly tunable and versatile pharmacophore. Their ability to evade classic resistance mechanisms—by targeting riboswitches or secondary allosteric enzyme sites—makes them superior alternatives to standard β-lactams and fluoroquinolones in treating MDR infections. Future optimization should focus on structure-activity relationship (SAR) studies to enhance Gram-negative outer membrane penetration, potentially by conjugating purine scaffolds with siderophores to exploit bacterial iron-transport systems.
References
- Source: rsc.
- Source: urfu.
- Source: researchgate.
- Source: acs.
- Source: mdpi.
Sources
- 1. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
